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  • Product: Di-tert-butyldichlorostannane
  • CAS: 19429-30-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to ¹¹⁹Sn NMR Spectroscopy of Di-tert-butyldichlorostannane

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Significance of ¹¹⁹Sn NMR in Organotin Chemistry Organotin compounds, such a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of ¹¹⁹Sn NMR in Organotin Chemistry

Organotin compounds, such as di-tert-butyldichlorostannane, are of significant interest across various scientific disciplines, including organic synthesis, materials science, and pharmaceutical development. A deep understanding of their molecular structure and electronic environment is paramount for elucidating reaction mechanisms, predicting reactivity, and designing novel applications. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy of the tin nucleus (¹¹⁹Sn) offers a direct and exquisitely sensitive probe into the heart of these molecules.[1][2]

The ¹¹⁹Sn isotope, with a natural abundance of 8.59% and a nuclear spin of I = 1/2, provides sharp NMR signals over a very wide chemical shift range, making it an excellent tool for characterizing tin-containing compounds.[3] This guide will provide a comprehensive overview of the principles and practical aspects of ¹¹⁹Sn NMR spectroscopy, with a specific focus on the analysis of di-tert-butyldichlorostannane. We will delve into the factors that govern the ¹¹⁹Sn chemical shift, the interpretation of spectral data, and best practices for experimental acquisition.

Core Principles: Understanding the ¹¹⁹Sn Chemical Shift

The chemical shift (δ) in ¹¹⁹Sn NMR is a sensitive indicator of the electronic environment around the tin atom. The vast chemical shift range, spanning over 4000 ppm, allows for the fine differentiation of tin species in various chemical contexts.[3] Several key factors influence the ¹¹⁹Sn chemical shift:

  • Coordination Number: The coordination number of the tin center is one of the most significant factors affecting the ¹¹⁹Sn chemical shift. Generally, an increase in coordination number leads to an upfield shift (a move to lower ppm values). This is attributed to increased shielding of the tin nucleus as more ligands coordinate to it. For diorganotin dihalides like di-tert-butyldichlorostannane, the tin center is typically four-coordinate in non-coordinating solvents. However, in the presence of coordinating solvents or ligands, the coordination number can increase to five or six, resulting in a significant upfield shift.[2][4]

  • Nature of the Substituents: The electronegativity and steric bulk of the groups attached to the tin atom play a crucial role.

    • Electronegativity: More electronegative substituents, such as halogens, generally cause a downfield shift (a move to higher ppm values). This is due to the deshielding of the tin nucleus as electron density is withdrawn.

    • Steric Effects: The bulky tert-butyl groups in di-tert-butyldichlorostannane exert a significant steric influence. This steric hindrance can affect bond angles and, consequently, the hybridization of the tin orbitals, which in turn impacts the chemical shift.

  • Solvent Effects: The choice of solvent can have a profound impact on the ¹¹⁹Sn chemical shift, particularly for Lewis acidic compounds like diorganotin dihalides. Coordinating solvents (e.g., DMSO, pyridine, THF) can interact with the tin center, leading to an increase in the coordination number and a corresponding upfield shift in the ¹¹⁹Sn NMR spectrum. In contrast, non-coordinating solvents (e.g., chloroform, benzene) will result in chemical shifts that are more representative of the four-coordinate species.

Data Summary: Expected ¹¹⁹Sn NMR Chemical Shift Ranges for Diorganotin Dichlorides
Coordination EnvironmentExpected ¹¹⁹Sn Chemical Shift Range (ppm vs. TMT)Notes
Four-coordinate (in non-coordinating solvent)+50 to +150The precise value for di-tert-butyldichlorostannane will be influenced by the steric bulk of the tert-butyl groups.
Five-coordinate (in coordinating solvent)-50 to -150Significant upfield shift upon coordination of one solvent molecule.
Six-coordinate (in strongly coordinating solvent)-150 to -300Further upfield shift with the coordination of two solvent molecules.

Experimental Protocol: Acquiring High-Quality ¹¹⁹Sn NMR Spectra

Obtaining a high-quality ¹¹⁹Sn NMR spectrum requires careful attention to experimental parameters. The following is a generalized protocol that serves as a starting point for the analysis of di-tert-butyldichlorostannane.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh 20-50 mg of di-tert-butyldichlorostannane.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for a non-coordinating solvent, while deuterated dimethyl sulfoxide (DMSO-d₆) or tetrahydrofuran (THF-d₈) can be used to investigate the effects of coordinating solvents.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe tunable to the ¹¹⁹Sn frequency.

    • Tune and match the probe specifically for the ¹¹⁹Sn nucleus to ensure optimal sensitivity.

  • Acquisition Parameters:

    • Reference: Use an external reference of tetramethyltin (TMT, δ = 0.0 ppm). A sealed capillary containing TMT can be inserted into the NMR tube.

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: A wide spectral width of at least 500 ppm is recommended initially to ensure the signal is captured, given the broad range of ¹¹⁹Sn chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally adequate. The spin-lattice relaxation time (T₁) for ¹¹⁹Sn can be long, so a longer delay may be necessary for quantitative measurements.

    • Number of Scans: The number of scans will depend on the concentration of the sample and the sensitivity of the instrument. Start with 64 or 128 scans and increase as needed to achieve a good signal-to-noise ratio.

    • Proton Decoupling: Use proton decoupling to simplify the spectrum and improve sensitivity by collapsing any ¹H-¹¹⁹Sn couplings.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-5 Hz to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase the spectrum carefully.

    • Reference the spectrum to the external TMT standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Instrument Setup (Tune & Match Probe) dissolve->setup acquire Set Acquisition Parameters setup->acquire run Run Experiment acquire->run process Apply Line Broadening & Fourier Transform run->process phase Phase Spectrum process->phase reference Reference to TMT phase->reference

Figure 1: A generalized workflow for acquiring a ¹¹⁹Sn NMR spectrum.

Interpreting the Spectrum: Beyond the Chemical Shift

While the chemical shift provides valuable information, a complete analysis of the ¹¹⁹Sn NMR spectrum of di-tert-butyldichlorostannane also involves considering coupling constants.

¹¹⁹Sn-¹³C and ¹¹⁹Sn-¹H Coupling

Spin-spin coupling between the ¹¹⁹Sn nucleus and neighboring ¹³C and ¹H nuclei can provide crucial structural information. However, due to the low natural abundance of ¹³C and the often small coupling constants to protons beyond two bonds, these couplings may not always be readily observed in a standard ¹¹⁹Sn spectrum.

  • ¹J(¹¹⁹Sn-¹³C): The one-bond coupling constant between tin and the alpha-carbon of the tert-butyl group is expected to be in the range of 300-400 Hz. This coupling is best observed in the ¹³C NMR spectrum as satellites flanking the main carbon signal.

  • nJ(¹¹⁹Sn-¹H): Coupling to the protons of the tert-butyl groups (³J) is typically small and may not be resolved.

Causality in Experimental Choices: A Self-Validating System

The choice of experimental parameters is guided by the fundamental properties of the ¹¹⁹Sn nucleus and the anticipated behavior of di-tert-butyldichlorostannane.

  • Why a Wide Spectral Width? The vast range of ¹¹⁹Sn chemical shifts necessitates a wide spectral width to avoid signal folding. This ensures that the observed peak is at its true chemical shift.

  • The Importance of Proton Decoupling: Proton decoupling simplifies the spectrum by removing couplings to the numerous protons of the tert-butyl groups. This results in a single, sharp resonance for the tin nucleus, significantly improving the signal-to-noise ratio and making the chemical shift easier to determine accurately.

  • External Referencing with TMT: Tetramethyltin is the universally accepted reference standard for ¹¹⁹Sn NMR. Using an external reference in a sealed capillary prevents any potential reaction between the reference compound and the analyte, ensuring the accuracy of the chemical shift measurement.

Conclusion: The Power of ¹¹⁹Sn NMR in Structural Elucidation

¹¹⁹Sn NMR spectroscopy is an indispensable tool for the characterization of organotin compounds like di-tert-butyldichlorostannane. The ¹¹⁹Sn chemical shift provides a direct window into the electronic environment of the tin atom, offering valuable insights into its coordination number and the nature of its substituents. By carefully selecting experimental parameters and understanding the factors that influence the spectrum, researchers can gain a detailed understanding of the structure and reactivity of these important molecules. This knowledge is crucial for advancing research in catalysis, materials science, and the development of new therapeutic agents.

References

  • Mishra, S., Goyal, M., & Singh, A. (n.d.). SYNTHESIS AND SPECTROSCOPIC (IR, l3C, AND 119Sn NMR) CHARACTERIZATION OF MONO- AND DIORGANOTIN(IV) COMPLEXES CONTAINING STERICALLY HINDERED N-ARYLSALICYLALDIMINATE GROUPS. ResearchGate. Available at: [Link]

  • Lichtscheidl, A. G., Janicke, M. T., Scott, B. L., Nelson, A. T., & Kiplinger, J. L. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Cyclopentadienyl Compounds. Dalton Transactions, 44(36), 16156–16163. Available at: [Link]

  • Lichtscheidl, A. G., Janicke, M. T., Scott, B. L., Nelson, A. T., & Kiplinger, J. L. (2015). Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. PubMed. Available at: [Link]

  • Nikolić, S., et al. (n.d.). Diorganotin(IV) complexes with hydroxamic acids derivatives of some histone deacetylases inhibitors. Available at: [Link]

  • Harris, R. K., et al. (1988). High-resolution solid-state tin-119 NMR investigations of organotin halides R3SnX and R2SnX2 (R = alkyl, aryl; X = Cl, Br). Organometallics, 7(2), 388-393. Available at: [Link]

  • (Sn) Tin NMR. (n.d.). Retrieved from [Link]

  • Sair, U., & Thakur, A. (2022). 119Sn NMR spectral data of organotin(IV) complexes – A review. ResearchGate. Available at: [Link]

  • van der Kooi, H. J., & van der Kelen, G. P. (1982). 119Sn NMR study of organotin compounds having intramolecular Sn—N coordination. Scite.ai. Available at: [Link]

  • Agustin, D., & Ehses, M. (2009). 119Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands. Comptes Rendus Chimie, 12(6-7), 737-753. Available at: [Link]

  • Wang, L., et al. (2014). Structure vs 119Sn NMR Chemical Shift in Three-Coordinated Tin(II) Complexes: Experimental Data and Predictive DFT Computations. Organometallics, 33(11), 2139–2150. Available at: [Link]

  • Hanif, M., et al. (n.d.). Synthesis, Spectroscopic Investigation, Crystal Structure, and Biological Screening, Including Antitumor Activity, of Organotin(...). SciSpace. Available at: [Link]

  • Rivas, G. A., & Rodriguez, D. A. (2001). Determination of Organotin Compounds in Environmental Samples. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2025). Synthesis, spectroscopic characterization and crystal structures of diorganotin (IV) complexes of 2-N-propyl and 2-N-benzyl-amino-1-cyclopentene-1-carbodithioates. ResearchGate. Available at: [Link]

  • Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. (n.d.). EPA. Available at: [Link]

  • Ali, A., et al. (2021). Synthesis, characterization, spectroscopic studies, DFT and molecular docking analysis of N, N′-dibutyl-3, 3′-diaminobenzidine. ResearchGate. Available at: [Link]

  • Schleicher, E., et al. (2006). Absorption and fluorescence spectroscopic characterization of cryptochrome 3 from Arabidopsis thaliana. PubMed. Available at: [Link]

  • Al-Harthy, T. S., et al. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Available at: [Link]

  • Sharma, P., et al. (2026). Synthesis and Spectroscopic characterization of a New type of Heterotrimetallic alkoxides of Some Bivalent Metals. ResearchGate. Available at: [Link]

  • Popović-Bijelić, A., et al. (2020). Spectral characterization, thermochemical studies, periodic SAPT calculations and detailed quantum mechanical profiling various physico-chemical properties of 3,4-dichlorodiuron. PubMed. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability and Thermal Decomposition of Di-tert-butyldichlorostannane (tBu₂SnCl₂): A Mechanistic and Kinetic Guide

Executive Summary Di-tert-butyldichlorostannane (tBu₂SnCl₂) is a highly specialized, sterically hindered organotin compound utilized extensively as a precursor in organometallic synthesis, crosslinking catalysis, and adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Di-tert-butyldichlorostannane (tBu₂SnCl₂) is a highly specialized, sterically hindered organotin compound utilized extensively as a precursor in organometallic synthesis, crosslinking catalysis, and advanced materials development[1]. For researchers and drug development professionals scaling up synthetic routes, understanding the thermodynamic boundaries of tBu₂SnCl₂ is critical. Unintended thermal degradation can lead to catalytic poisoning, toxic inorganic tin residues, and volatile gas evolution. This whitepaper provides an in-depth analysis of the thermodynamic stability, thermal decomposition mechanisms, and self-validating analytical protocols required to handle tBu₂SnCl₂ with scientific rigor.

Thermodynamic Profile and Steric Causality

The thermodynamic stability of tBu₂SnCl₂ is governed by a delicate balance between kinetic shielding and steric strain. The bulky tert-butyl groups effectively shield the Lewis acidic tin center from premature nucleophilic attack, imparting kinetic stability at ambient temperatures and preventing unwanted polymerization[2].

However, this same steric bulk induces significant angular strain. Thermodynamically, the spatial crowding of two tert-butyl groups on a single tin atom weakens the Sn–C bond compared to less substituted alkyltin analogues (e.g., dimethyltin dichloride)[3]. Consequently, while the molecule is stable at room temperature, its activation energy barrier for decomposition is relatively low when subjected to sustained thermal loads.

Mechanisms of Thermal Decomposition

When subjected to elevated temperatures, tBu₂SnCl₂ undergoes decomposition primarily through two competing mechanistic pathways. The dominance of either pathway is dictated by the heating rate, peak temperature, and the presence of coordinating solvents.

Pathway A: β -Hydride Elimination (Thermodynamically Favored) At temperatures between 250 °C and 350 °C, the primary degradation route is β -hydride elimination[4]. The tert-butyl group possesses nine β -hydrogens, creating a high statistical probability for the formation of a cyclic transition state[3]. In this state, a β -hydrogen transfers to the tin center, resulting in the cleavage of the Sn–C bond and the release of isobutene gas[3]. The resulting unstable tin-hydride intermediate rapidly decomposes to yield tin(II) chloride (SnCl₂), hydrogen gas, and trace HCl[4].

Pathway B: Homolytic Cleavage (Kinetically Driven at Extreme Temperatures) If the system is subjected to rapid, extreme thermal shock (>350 °C), radical homolysis competes with elimination. The weakened Sn–C bond undergoes homolytic scission to generate a tert-butyl radical and a •Sn(tBu)Cl₂ radical[3]. The highly reactive tert-butyl radicals subsequently abstract hydrogen from the environment or disproportionate to form isobutane and isobutene[3].

Decomposition tBu2SnCl2 Di-tert-butyldichlorostannane (tBu2SnCl2) TS_Beta β-Hydride Transition State [Sn···H···C] tBu2SnCl2->TS_Beta Thermal Load (250-350°C) Radical Homolytic Cleavage [•Sn(tBu)Cl2 + •tBu] tBu2SnCl2->Radical Extreme Heat (>350°C) Isobutene Isobutene (Gas) + [tBuSn(H)Cl2] TS_Beta->Isobutene β-Elimination Isobutane Isobutane + Isobutene + SnCl2 Radical->Isobutane H-Abstraction SnCl2 SnCl2 + Isobutene + H2 (Final Residue) Isobutene->SnCl2 2nd Elimination

Mechanistic pathways of tBu2SnCl2 thermal decomposition.

Quantitative Thermal Data

To facilitate process engineering, the critical physicochemical and thermodynamic parameters of tBu₂SnCl₂ are summarized below. The theoretical mass loss calculations provide a baseline for gravimetric validation.

Property / ParameterValueCausality / Relevance
Molecular Weight 303.84 g/mol Baseline for stoichiometric and gravimetric calculations[3].
Melting Point 39 – 43 °CIndicates weak intermolecular forces; requires controlled storage[1].
Boiling Point 66 °C (at 3 mmHg)High volatility under vacuum; mobile in vapor phases[1].
Decomposition Onset ~250 °CActivation energy threshold for β -hydride elimination[4].
Theoretical Mass Loss ~36.9%Corresponds to the complete stoichiometric loss of two isobutene molecules.

Self-Validating Experimental Protocols

To rigorously assess the thermal stability of tBu₂SnCl₂ lots prior to integration into GMP workflows, we employ a self-validating Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) protocol.

Why this protocol is self-validating: The gravimetric mass loss recorded by the TGA must mathematically align with the molecular weight of the specific effluents identified orthogonally by the MS. If the mass loss is exactly 36.9% and the MS exclusively detects m/z 56, the β -hydride elimination pathway is definitively confirmed without external standards.

Workflow Prep 1. Sample Prep (Inert Argon) TGA 2. Thermal Ramp (10°C/min) Prep->TGA MS 3. EGA Analysis (m/z 56 Detection) TGA->MS Data 4. Kinetic Validation (Mass Loss Correlation) MS->Data

Self-validating TGA-MS workflow for thermal stability assessment.

Step-by-Step TGA-MS Methodology
  • Sample Preparation: Weigh 5.0 to 10.0 mg of tBu₂SnCl₂ into a pre-tared alumina crucible. Critical: Perform this step within an argon-filled glovebox to prevent premature hydrolysis, as moisture exposure converts the dichloride to di-tert-butyltin hydroxide chloride[2].

  • Purge and Equilibration: Load the crucible into the TGA furnace. Purge the system with ultra-high purity Argon at a flow rate of 50 mL/min for 30 minutes to establish a strictly inert atmosphere.

  • Thermal Ramp: Heat the sample from 25 °C to 600 °C at a constant rate of 10 °C/min. Causality: A 10 °C/min ramp provides optimal resolution between overlapping decomposition events without inducing thermal lag in the sample core.

  • Evolved Gas Analysis (EGA): Transfer the evolved effluents via a heated capillary line (maintained at 200 °C to prevent condensation) directly to the mass spectrometer.

  • Ion Monitoring: Continuously monitor the ion currents for m/z 56 (isobutene), m/z 36/38 (HCl), and m/z 57 (tert-butyl radical).

  • Data Validation: Overlay the first derivative of the TGA curve (DTG) with the MS ion current trace. A simultaneous peak in the DTG and the m/z 56 trace mathematically validates the β -hydride elimination mechanism.

Implications for Drug Development and Synthesis

For drug development professionals utilizing tBu₂SnCl₂ as a crosslinking agent or catalyst precursor, strict temperature control is paramount. Reactions must be maintained well below the 250 °C threshold to prevent the generation of isobutene gas, which can dangerously overpressurize sealed reactors[4]. Furthermore, the thermal degradation of tBu₂SnCl₂ yields inorganic tin(II) chloride residues[4]. In pharmaceutical synthesis, these residues are notoriously difficult to purge from active pharmaceutical ingredients (APIs), potentially causing lots to fail strict heavy-metal toxicity limits. By understanding the thermodynamic limits and decomposition kinetics of tBu₂SnCl₂, chemists can design safer, higher-yielding synthetic routes.

References

  • DI-TERT-BUTYLTIN DICHLORIDE - ChemBK ChemBK[Link]

  • Cohydrolysis of Organotin Chlorides with Trimethylchlorosilane. Okawara's Pioneering Work Revisited and Extended Organometallics - ACS Publications[Link]

  • Thermal degradation pathway of tin(IV) siloxane RSC Advances[Link]

Sources

Protocols & Analytical Methods

Method

Di-tert-butyldichlorostannane as a precursor for stable dialkylstannylenes

An In-depth Guide to the Synthesis of Stable Dialkylstannylenes from Di-tert-butyldichlorostannane Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Synthesis of Stable Dialkylstannylenes from Di-tert-butyldichlorostannane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of stable dialkylstannylenes, utilizing di-tert-butyldichlorostannane as a readily accessible precursor. Stannylenes, the tin analogues of carbenes, are highly reactive species with significant synthetic potential. The kinetic stabilization afforded by bulky substituents, such as tert-butyl groups, allows for their isolation and subsequent use in organometallic chemistry. This document details the necessary protocols, from the synthesis of the precursor to the reductive generation of the stannylene, alongside critical safety procedures and in-depth characterization methodologies. The causality behind experimental choices is explained to provide researchers with a robust understanding of the underlying chemistry.

Introduction: The Significance of Stable Stannylenes

Stannylenes (R₂Sn) are divalent tin compounds featuring a tin atom with a lone pair of electrons and two vacant p-orbitals. This electronic structure makes them analogues to carbenes and silylenes, rendering them highly reactive and valuable as synthons in organometallic chemistry.[1][2] However, their high reactivity often leads to rapid oligomerization or polymerization, making their isolation a significant challenge.

A successful strategy to mitigate this inherent instability is through "kinetic stabilization," which involves the use of sterically demanding organic substituents (R) on the tin atom.[3] These bulky groups physically hinder the approach of other molecules, preventing dimerization or other decomposition pathways. The di-tert-butyl moiety is an effective, albeit moderately bulky, group for this purpose, making di-tert-butyldichlorostannane (t-Bu₂SnCl₂) a convenient and common starting point for accessing the corresponding stannylene, di-tert-butylstannylene (t-Bu₂Sn). This guide provides the essential protocols for its synthesis and handling.

Critical Safety and Handling of Organotin Compounds

Trustworthiness Pillar: Before any experimental work, it is imperative to understand that organotin compounds are highly toxic.[4] Their biological activity varies with the number and nature of the organic substituents, with di- and tri-organotins exhibiting significant toxicity.[4][5] Adherence to the following safety protocols is mandatory and non-negotiable.

  • Designated Work Area : All manipulations involving organotin compounds must be performed within a certified chemical fume hood with a low sash position to minimize exposure.[4][6] The area should be clearly marked as a designated zone for organotin chemistry.

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is essential. This includes:

    • Gloves : Chemically resistant gloves (e.g., neoprene or nitrile) must be worn. Always inspect gloves for punctures before use and double-gloving is recommended.[6]

    • Eye Protection : Chemical safety goggles and a full-face shield are required.[6]

    • Lab Coat : A flame-retardant or cotton lab coat with full sleeves and a secure closure must be worn.[6]

  • Inert Atmosphere Techniques : Stannylenes are highly sensitive to air and moisture.[7] All reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques. All glassware must be rigorously dried in an oven and cooled under vacuum prior to use.

  • Waste Disposal : All organotin waste, including residual chemicals, contaminated solvents, and disposable materials (gloves, septa, needles), is classified as hazardous waste.[5] It must be collected in a dedicated, sealed, and clearly labeled container for disposal according to institutional guidelines. Do not mix organotin waste with other chemical waste streams.[5]

  • Spill and Decontamination : In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[6] Absorb liquid spills with an inert material like vermiculite or a spill pillow.[4] Carefully sweep up solid spills to avoid creating dust.[6] Decontaminate the area and glassware by soaking in a bleach solution overnight, which oxidizes the organotin compounds to less harmful tin oxides.[6]

Synthesis of Di-tert-butyldichlorostannane (Precursor)

While commercially available, di-tert-butyldichlorostannane can be synthesized via a Grignard reaction. The large steric hindrance of the tert-butyl group is key to achieving dialkylation without significant over-alkylation.[8]

Experimental Protocol 3.1: Grignard Route to t-Bu₂SnCl₂
  • Materials & Equipment :

    • Magnesium turnings

    • tert-Butyl chloride (t-BuCl)

    • Tin(IV) chloride (SnCl₄)

    • Anhydrous diethyl ether or Tetrahydrofuran (THF)

    • Schlenk flask, dropping funnel, condenser

    • Inert atmosphere manifold (Schlenk line)

  • Step-by-Step Procedure :

    • Prepare Grignard Reagent : Under an argon atmosphere, charge a Schlenk flask with magnesium turnings (2.2 equivalents). Add a small volume of anhydrous ether and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of tert-butyl chloride (2.1 equivalents) in anhydrous ether via a dropping funnel. Maintain a gentle reflux during the addition.

    • Scientist's Note (Causality) : The slow addition of t-BuCl is crucial to control the exothermic reaction and prevent the formation of Wurtz coupling byproducts. The iodine crystal helps to activate the magnesium surface.

    • After the addition is complete, stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent, tert-butylmagnesium chloride.

    • Reaction with SnCl₄ : In a separate Schlenk flask, prepare a solution of tin(IV) chloride (1.0 equivalent) in anhydrous ether and cool it to 0 °C in an ice bath.

    • Slowly transfer the prepared Grignard reagent to the SnCl₄ solution via cannula. A white precipitate will form.

    • Scientist's Note (Causality) : This is a highly exothermic reaction. Maintaining a low temperature (0 °C) is critical to prevent side reactions and ensure selective dialkylation. Adding the Grignard to the SnCl₄ (inverse addition) helps to avoid the formation of tetra-alkylated tin species.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Work-up and Purification : Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the di-tert-butyldichlorostannane by vacuum distillation or recrystallization from hexane.

Synthesis of Di-tert-butylstannylene (t-Bu₂Sn)

The core of this application is the two-electron reduction of the Sn(IV) center in t-Bu₂SnCl₂ to the Sn(II) center of the stannylene. This is typically achieved using a potent reducing agent like potassium graphite (KC₈) or an alkali metal.

Experimental Workflow: Precursor to Stannylene

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Analysis A Dry Glassware & Reagents B Assemble Schlenk Apparatus A->B C Establish Inert Atmosphere (Ar/N2) B->C D Dissolve t-Bu2SnCl2 in Anhydrous Solvent C->D E Cool to Low Temperature (e.g., -78 °C) D->E F Add Reducing Agent (e.g., KC8 Slurry) E->F G Stir & Monitor Reaction (Color Change) F->G H Filter to Remove Salts (via Cannula) G->H I Remove Solvent in Vacuo H->I J Characterize Product (NMR, etc.) I->J

Caption: Experimental workflow for the synthesis of dialkylstannylene.

Experimental Protocol 4.1: Reduction of t-Bu₂SnCl₂
  • Materials & Equipment :

    • Di-tert-butyldichlorostannane (t-Bu₂SnCl₂)

    • Potassium graphite (KC₈) or Lithium metal

    • Anhydrous tetrahydrofuran (THF), freshly distilled

    • Schlenk flasks, cannula, low-temperature bath (-78 °C)

    • Glovebox or Schlenk line

  • Step-by-Step Procedure :

    • Under an inert atmosphere, dissolve di-tert-butyldichlorostannane (1.0 equivalent) in anhydrous THF in a Schlenk flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, prepare a slurry of potassium graphite (KC₈, 2.1 equivalents) in cold, anhydrous THF.

    • Scientist's Note (Causality) : KC₈ is a powerful, high-surface-area reducing agent that facilitates a heterogeneous reaction. A slight excess ensures complete reduction of the Sn(IV) precursor. Using a slurry allows for controlled addition.

    • Slowly transfer the KC₈ slurry to the t-Bu₂SnCl₂ solution via cannula with vigorous stirring.

    • A distinct color change should be observed as the stannylene is formed. The reaction mixture is typically stirred at low temperature for several hours.

    • Reaction Monitoring : The progress of the reaction can be monitored by taking aliquots (under inert conditions) and analyzing them by ¹¹⁹Sn NMR spectroscopy, observing the disappearance of the Sn(IV) signal and the appearance of the characteristic downfield Sn(II) signal.

    • Isolation : Once the reaction is complete, allow the mixture to settle. Carefully filter the solution via cannula to remove the excess KC₈ and the potassium chloride byproduct.

    • Remove the THF solvent under high vacuum at low temperature to yield the di-tert-butylstannylene product.

    • Scientist's Note (Causality) : The product is thermally sensitive and may exist in equilibrium with its dimer, a distannene.[9] Isolation and subsequent handling should be performed at low temperatures whenever possible to preserve the monomeric stannylene.

Characterization of Precursor and Stannylene

Confirming the identity and purity of both the starting material and the final product is essential. NMR spectroscopy is the most powerful tool for this purpose in solution.

Reaction Scheme: Synthesis of Di-tert-butylstannylene

Caption: Reductive synthesis of di-tert-butylstannylene.

Data Presentation: Spectroscopic Signatures

NMR spectroscopy, particularly ¹¹⁹Sn NMR, provides definitive evidence for the formation of the stannylene.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹¹⁹Sn NMR (δ, ppm)
t-Bu₂SnCl₂ ~1.3 (singlet)~30 (quaternary C), ~40 (methyl C)~120 - 150
t-Bu₂Sn ~1.4 (singlet)~35 (quaternary C), ~45 (methyl C)> 2000 (e.g., ~2200)[3]

Expertise & Experience Pillar:

  • The ¹¹⁹Sn NMR chemical shift is the most diagnostic feature. The Sn(IV) center in the precursor is relatively shielded and appears in the typical organotin(IV) region.

  • Upon reduction to the Sn(II) stannylene, the tin nucleus becomes significantly deshielded due to the presence of the lone pair and low coordination number, resulting in a dramatic downfield shift often exceeding 2000 ppm.[3][10] This provides unambiguous evidence of stannylene formation.

  • The ¹H and ¹³C NMR spectra will show subtle shifts upon conversion but are less diagnostic than ¹¹⁹Sn NMR.

Authoritative Grounding: For absolute structural confirmation, especially to distinguish between a monomeric stannylene and a dimeric distannene in the solid state, single-crystal X-ray diffraction is the definitive technique.[11][12] The stannylene will exhibit a bent two-coordinate geometry at the tin center.

Conclusion

This guide outlines a reliable and verifiable pathway for the preparation of di-tert-butylstannylene from its dichlorostannane precursor. The protocols emphasize not only the synthetic steps but also the critical importance of rigorous safety measures and inert atmosphere techniques. The provided characterization data serves as a benchmark for researchers to validate their results. By understanding the causality behind each experimental step, from the controlled Grignard reaction to the low-temperature reduction, scientists can confidently access these valuable and highly reactive organometallic building blocks for further exploration in synthesis and catalysis.

References

  • Benchchem. An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • Benchchem. Safety and handling precautions for organotin compounds.
  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. (Specifically, Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS)).
  • Fisher Scientific. SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention (CDC). ORGANOTIN COMPOUNDS.
  • ResearchGate. Single-crystal X-ray diffraction solid-state structures of stannylenyl...
  • ResearchGate. Isolable dialkylstannylene 1 and its gold compounds.
  • Veith, M., et al. (2011). A Cyclic Disilylated Stannylene: Synthesis, Dimerization, and Adduct Formation. Journal of the American Chemical Society.
  • Tokitoh, N., et al. Synthesis and Reactions of a Stannanethione Derived from a Kinetically Stabilized Diarylstannylene. Organometallics.
  • Power, P. P., et al. Reactions of Phenyllithium with the Stannylene ArSnPh and the Synthesis of the Distannylstannylene Sn(SnPh₂Ar)₂. ResearchGate.
  • West, R., et al. (2025). Synthesis and reactivity of the stable silylene N,N′-di-tert-butyl-1,3-diaza-2-sila-2-ylidene. Canadian Journal of Chemistry.
  • ResearchGate. (2025). A Monomeric Diarylstannanone with a Sn=O Double Bond: Synthesis and Characterization.
  • Google Patents. (2017). Synthesis method of ditertbutyldichlorosilane.
  • West, R., et al. (2025). Synthesis and reactivity of the stable silylene N,N'-di-tert-butyl-1,3-diaza-2-sila-2-ylidene. Canadian Journal of Chemistry.
  • Harris, K. D. M., et al. (2022). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Magnetochemistry.

Sources

Application

Application Note: Regioselective Protection of Diols Using Di-tert-butyldichlorostannane

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Executive Summary

The regioselective differentiation of vicinal and 1,3-diols is a cornerstone challenge in the synthesis of complex carbohydrates, macrolides, and active pharmaceutical ingredients (APIs). While dibutyltin oxide ( n -Bu₂SnO) is the traditional reagent for forming stannylene acetals, its solution-state dimerization often limits its regioselective scope. This application note details the use of di-tert-butyldichlorostannane ( t -Bu₂SnCl₂) as a sterically encumbered alternative. By enforcing a monomeric reactive intermediate, t -Bu₂SnCl₂ alters the transition state geometry, often leading to a dramatic reversal in regioselectivity. This guide provides the mechanistic rationale, a self-validating experimental protocol, and critical troubleshooting steps for implementing this reagent in complex syntheses.

Mechanistic Rationale: The Monomer-Dimer Paradigm

To understand the utility of t -Bu₂SnCl₂, one must examine the causality of stannylene acetal reactivity. Standard dialkyltin reagents (e.g., n -Bu₂SnO or n -Bu₂SnCl₂) react with diols to form stannylene acetals that predominantly exist as dimers in solution. In these dimers, the tin atoms are pentacoordinate, and the oxygen atoms of the diol are partitioned into dicoordinate (highly nucleophilic) and tricoordinate (less nucleophilic) states. This dimeric architecture strictly dictates which hydroxyl group undergoes subsequent electrophilic attack.

However, substituting the linear n -butyl chains with bulky tert-butyl groups introduces severe steric repulsion. When , the steric bulk of the t -Bu ligands completely inhibits dimerization. The system is forced into a highly reactive, monomeric di-tert-butylstannylene acetal. In this monomeric state, the intrinsic nucleophilicity and local steric environment of the diol itself dictate the reaction, rather than the geometry of a tin dimer. This phenomenon allows chemists to achieve a , successfully targeting hydroxyl groups that are completely unreactive under standard n -Bu₂SnO conditions.

Mechanism Diol Unprotected Diol (Substrate) Acetal Di-tert-butylstannylene Acetal (Monomeric Intermediate) Diol->Acetal Chelation & HCl elimination Reagent t-Bu2SnCl2 + DIPEA (Activation) Reagent->Acetal Dimer Dimeric Acetal (Sterically Blocked) Acetal->Dimer Repulsion by t-Bu bulk Product Regioselectively Protected Mono-ol Acetal->Product Sterically-directed attack Electrophile Electrophile (E-X) (e.g., TsCl, BzCl) Electrophile->Product

Mechanistic pathway of diol activation and regioselective protection using t-Bu2SnCl2.

Quantitative Data: Regioselectivity Comparison

The shift from a dimeric to a monomeric intermediate has profound effects on product distribution. Table 1 illustrates the classic reversal of regioselectivity observed during the mono-tosylation of a carbohydrate scaffold (Benzyl 4,6-O-benzylidene-α-D-glucopyranoside) when switching from an n -butyl to a t -butyl tin reagent.

Table 1: Influence of Tin Ligand Bulk on Regioselectivity

Tin ReagentActive Solution SpeciesMajor RegioisomerRatio (2-OH : 3-OH)Yield (%)
n -Bu₂SnO Dimer2-O-Tosyl95 : 588%
t -Bu₂SnCl₂ Monomer3-O-Tosyl5 : 9582%

Data synthesized from foundational studies on dialkylstannylene acetal regiocontrol .

Experimental Protocol: Regioselective Functionalization

This protocol outlines a self-validating system for the formation of the di-tert-butylstannylene acetal and subsequent electrophilic trapping. It includes a specialized fluoride-based workup to address the notoriously difficult removal of organotin byproducts, ensuring high trustworthiness and API-compliant purity.

Materials & Reagents
  • Substrate: Target 1,2- or 1,3-diol (1.0 equiv)

  • Tin Reagent: Di-tert-butyldichlorostannane ( t -Bu₂SnCl₂) (1.05 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Electrophile: e.g., Benzoyl chloride (BzCl), Tosyl chloride (TsCl), or Alkyl halide (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Workup Reagent: 10% w/v aqueous Potassium Fluoride (KF) solution

Step-by-Step Methodology

Step 1: Formation of the Monomeric Stannylene Acetal

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolve the diol substrate (1.0 mmol) in anhydrous DCM (10 mL, 0.1 M).

  • Add DIPEA (2.2 mmol) to the solution via syringe. Causality Note: DIPEA is chosen over triethylamine to minimize nucleophilic interference and competitive acylammonium formation during the electrophile addition phase.

  • Add t -Bu₂SnCl₂ (1.05 mmol) in one portion. The reaction will remain homogeneous.

  • Stir the mixture at room temperature for 1 to 2 hours. The quantitative formation of the can be verified by drawing a small aliquot, quenching with water, and observing the disappearance of the starting diol via TLC.

Step 2: Electrophilic Quench

  • Cool the reaction mixture to 0 °C using an ice-water bath to maximize kinetic regiocontrol.

  • Dropwise, add the chosen electrophile (1.1 mmol) dissolved in 2 mL of anhydrous DCM.

  • Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC or LC-MS until the intermediate stannylene acetal is fully consumed (typically 2–6 hours depending on the electrophile).

Step 3: Fluoride-Mediated Tin Removal & Isolation

  • Quench the reaction by adding 10 mL of a 10% aqueous KF solution.

  • Vigorously stir the biphasic mixture for 45 minutes. Causality Note: The fluoride ions strongly coordinate to the tin center, displacing the organic ligands to form di-tert-butyltin difluoride ( t -Bu₂SnF₂), a highly insoluble polymeric solid. This step is critical for preventing tin contamination in downstream biological assays or catalytic steps.

  • Filter the resulting white suspension through a pad of Celite, rinsing the pad with additional DCM (15 mL).

  • Transfer the filtrate to a separatory funnel. Isolate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography to yield the pure, regioselectively protected mono-ol.

Critical Parameters & Troubleshooting

  • Moisture Sensitivity: While t -Bu₂SnCl₂ is slightly more robust than n -Bu₂SnO, the intermediate stannylene acetal is highly sensitive to hydrolysis. Trace water will prematurely cleave the acetal, leading to non-selective background reactions. Ensure all solvents are rigorously dried over molecular sieves.

  • Electrophile Reactivity: If using less reactive alkyl halides (e.g., benzyl bromide), the addition of a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equiv) and heating to reflux may be required to accelerate the nucleophilic displacement.

  • Incomplete Tin Removal: If NMR analysis of the product reveals broad aliphatic peaks around 1.2–1.4 ppm (indicative of residual t -Bu-Sn species), repeat the KF wash or stir the crude mixture with KF-impregnated silica gel prior to chromatography. in carbohydrate chemistry frequently rely on this specific purification tactic to achieve analytical purity.

References

  • Control of regioselectivity in reactions of dialkylstannylene acetals. Part I. A dramatic reversal of regioselectivity in mono-p-toluenesulfonation of dialkylstannylene acetals of benzyl 4,6-O-benzylidene-α-D-glucopyranoside. Canadian Journal of Chemistry. URL:[Link]

  • On the reaction of [Ph2(OH)Si]2O with t-Bu2SnCl2: synthesis and characterization of the first well defined polystannasiloxane[(t-Bu2SnO)(Ph2SiO)2]n. Journal of Organometallic Chemistry. URL:[Link]

  • Protective group strategies in carbohydrate and peptide chemistry. Leiden University Scholarly Publications. URL:[Link]

Method

Application Notes and Protocols: Di-tert-butyldichlorostannane Mediated Macrocyclization in Organic Synthesis

Introduction Macrocycles, cyclic molecules containing large rings (typically 12 or more atoms), are prevalent in a vast array of biologically active natural products and pharmaceuticals.[1] Their unique conformational pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Macrocycles, cyclic molecules containing large rings (typically 12 or more atoms), are prevalent in a vast array of biologically active natural products and pharmaceuticals.[1] Their unique conformational properties often translate to high binding affinities and selectivities for biological targets.[2] However, the synthesis of these large-ring structures presents a significant challenge in organic chemistry due to unfavorable entropic and enthalpic factors that favor intermolecular reactions (polymerization) over the desired intramolecular cyclization.[3] To overcome these hurdles, a variety of macrocyclization techniques have been developed. This guide focuses on a powerful and versatile method: di-tert-butyldichlorostannane-mediated macrocyclization, a technique particularly effective for the synthesis of macrolactones (macrocyclic esters).

This method, often referred to as a stannoxane-mediated cyclization, utilizes di-tert-butyldichlorostannane, sometimes known as Shanzer's reagent, to act as a template, pre-organizing a linear precursor molecule into a conformation that favors intramolecular ring closure. This pre-organization significantly increases the effective molarity of the reacting ends, thereby promoting the desired macrocyclization over competing intermolecular reactions.

Mechanistic Insights: The Role of the Tin Template

The efficacy of di-tert-butyldichlorostannane in mediating macrocyclization stems from its ability to form a cyclic distannoxane intermediate with the linear precursor, typically a hydroxy acid. This process effectively brings the nucleophilic hydroxyl group and the electrophilic carboxylic acid into close proximity, facilitating the subsequent intramolecular esterification.

The generally accepted mechanism involves the following key steps:

  • Formation of the Stannoxane Intermediate: The linear hydroxy acid reacts with di-tert-butyldichlorostannane in a non-polar, aprotic solvent. This reaction forms a dimeric cyclic distannoxane intermediate. The bulky tert-butyl groups on the tin atoms play a crucial role in sterically directing the conformation of this intermediate.

  • Pre-organization for Cyclization: Within this cyclic tin-containing intermediate, the terminal hydroxyl and carboxyl groups of the seco-acid are held in a favorable orientation for intramolecular attack. This templating effect is the cornerstone of the method's success.

  • Intramolecular Acyl Transfer: The constrained proximity of the reactive functional groups facilitates an intramolecular acyl transfer. The hydroxyl group attacks the activated carbonyl carbon of the carboxylic acid, leading to the formation of the macrolactone ring.

  • Catalyst Turnover: Following the ring-closing event, the tin-containing species is eliminated, and can in principle re-enter the catalytic cycle, although the reaction is often performed with stoichiometric amounts of the tin reagent.

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed mechanistic pathway for di-tert-butyldichlorostannane-mediated macrolactonization.

Stannoxane-Mediated Macrocyclization cluster_0 Catalytic Cycle Hydroxy_Acid Hydroxy Acid Precursor Stannoxane Cyclic Distannoxane Intermediate Hydroxy_Acid->Stannoxane + Tin Reagent Macrolactone Macrolactone Product Stannoxane->Macrolactone Intramolecular Acyl Transfer Tin_Byproduct Tin Byproduct Macrolactone->Tin_Byproduct - Tin Byproduct Tin_Reagent Di-tert-butyldichlorostannane Tin_Byproduct->Tin_Reagent Regeneration

Caption: Proposed catalytic cycle for macrolactonization.

Applications in Complex Molecule Synthesis

The di-tert-butyldichlorostannane-mediated macrocyclization has proven to be a valuable tool in the total synthesis of numerous complex natural products. Its mild reaction conditions and tolerance for a variety of functional groups make it a reliable method for late-stage ring closure, a critical step in many synthetic routes. This technique has been successfully employed in the synthesis of various macrolides, including those with antibacterial and antifungal properties. The ability to form large rings with high efficiency makes this method particularly attractive to researchers in drug discovery and development.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for a generic di-tert-butyldichlorostannane-mediated macrolactonization of a hydroxy acid precursor. It is crucial to note that optimal conditions, such as solvent, temperature, and reaction time, may vary depending on the specific substrate.

General Considerations and Best Practices
  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the tin reagent and the stannoxane intermediate. Therefore, all glassware should be oven-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • High Dilution: To further minimize intermolecular side reactions, the reaction is typically performed under high dilution conditions. This is often achieved by the slow addition of the hydroxy acid precursor to the reaction mixture.

  • Solvent Choice: Non-polar, aprotic solvents such as toluene or xylene are commonly used. The choice of solvent can influence the reaction rate and yield.

  • Temperature: The reaction is often carried out at elevated temperatures (refluxing toluene or xylene) to facilitate the formation of the stannoxane intermediate and the subsequent cyclization.

Protocol: Macrolactonization of a Seco-Acid

This protocol describes a general procedure for the cyclization of a hydroxy-carboxylic acid (seco-acid) to its corresponding macrolactone.

Materials:

  • Hydroxy-carboxylic acid precursor

  • Di-tert-butyldichlorostannane

  • Anhydrous toluene (or xylene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)

  • Heating mantle and magnetic stirrer

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. To a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, add di-tert-butyldichlorostannane (1.1 equivalents) and anhydrous toluene to achieve a final concentration of approximately 0.1 M with respect to the tin reagent.

  • Precursor Addition: Dissolve the hydroxy-carboxylic acid precursor (1.0 equivalent) in anhydrous toluene in the dropping funnel.

  • Reaction Initiation: Heat the solution of di-tert-butyldichlorostannane in toluene to reflux.

  • Slow Addition: Add the solution of the hydroxy-carboxylic acid precursor dropwise from the dropping funnel to the refluxing solution of the tin reagent over a period of several hours (typically 4-8 hours). This slow addition is critical to maintain high dilution conditions.

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically after 12-24 hours), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired macrolactone. The tin byproducts are typically removed during this purification step.

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental protocol for di-tert-butyldichlorostannane-mediated macrolactonization.

Experimental_Workflow Start Start Setup Assemble Anhydrous Reaction Apparatus Start->Setup Add_Tin Add Di-tert-butyldichlorostannane and Anhydrous Solvent Setup->Add_Tin Heat Heat to Reflux Add_Tin->Heat Slow_Addition Slowly Add Precursor to Refluxing Mixture Heat->Slow_Addition Prepare_Precursor Dissolve Hydroxy Acid in Anhydrous Solvent Prepare_Precursor->Slow_Addition Monitor Monitor Reaction Progress (TLC, LC-MS) Slow_Addition->Monitor Workup Cool and Concentrate the Reaction Mixture Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End Obtain Pure Macrolactone Purify->End

Caption: Step-by-step experimental workflow.

Troubleshooting and Optimization

While the di-tert-butyldichlorostannane-mediated macrocyclization is a robust method, certain challenges may arise. The following table summarizes common issues and potential solutions.

Problem Potential Cause Suggested Solution
Low Yield of Macrolactone Incomplete reaction.Increase reaction time and/or temperature. Ensure strictly anhydrous conditions.
Formation of oligomers/polymers.Ensure slow addition of the precursor to maintain high dilution. Use a more dilute solution.
Recovery of Starting Material Reaction did not initiate.Check the quality of the di-tert-butyldichlorostannane. Ensure the reaction is heated to the appropriate temperature.
Formation of Byproducts Side reactions due to functional group incompatibility.Protect sensitive functional groups prior to the cyclization step.
Epimerization at stereocenters.Consider milder reaction conditions or a different macrocyclization strategy if epimerization is a significant issue.[4][5]

Conclusion

Di-tert-butyldichlorostannane-mediated macrocyclization is a powerful and reliable technique for the synthesis of macrolactones. The use of a tin template to pre-organize the linear precursor for intramolecular cyclization effectively overcomes the inherent challenges associated with the formation of large rings. By understanding the underlying mechanism and adhering to best experimental practices, researchers can successfully employ this method in the synthesis of complex macrocyclic molecules, thereby advancing efforts in natural product synthesis and drug discovery.

References

  • Abramite, J.A.; Sammakia, T. Application of the intramolecular Yamamoto vinylogous aldol reaction. J. Am. Chem. Soc.2013 , 78, 10588–10595. [Link]

  • Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(16), 4731-4758. [Link]

  • Baxendale, I. R., et al. (2011). Contemporary strategies for peptide macrocyclization. Chemical Communications, 47(36), 9929-9944. [Link]

  • Chatterjee, J., et al. (2017). Macrocyclization strategies for cyclic peptides and peptidomimetics. Accounts of Chemical Research, 50(5), 1162-1172. [Link]

  • Dong, J., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Ghosh, A. K., et al. (2019). Total Synthesis of Macrolides. IntechOpen. [Link]

  • Houghten, R. A., et al. (2010). A multicomponent macrocyclization strategy to natural product-like cyclic lipopeptides: synthesis and anticancer evaluation of surfactin and mycosubtilin analogues. Organic & Biomolecular Chemistry, 8(19), 4467-4476. [Link]

  • Li, S., et al. (2017). Late-Stage C–H Functionalization of Complex Natural Products. Angewandte Chemie International Edition, 56(40), 12098-12115. [Link]

  • Liu, Y., et al. (2018). DNA-encoded library technology: a new engine for drug discovery. Acta Pharmaceutica Sinica B, 8(2), 161-171. [Link]

  • Nicolaou, K. C., et al. (2003). Synthesis of the Antifungal Macrolide Antibiotic (+)-Roxaticin. Journal of the American Chemical Society, 125(35), 10693-10705. [Link]

  • O'Brien, P. (2002). Macrocyclization strategies for cyclic peptides and peptidomimetics. ResearchGate. [Link]

  • Reisberg, S. H. (2020). Macrocylizations. Baran Group Meeting. [Link]

  • Sorensen, E. J., et al. (2018). Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. Chemical Society Reviews, 47(22), 8537-8551. [Link]

  • Wessjohann, L. A., et al. (2023). Transition-Metal-Catalyzed C–C Bond Macrocyclization via Intramolecular C–H Bond Activation. Molecules, 28(4), 1827. [Link]

  • White, J. D., et al. (2022). Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. Beilstein Journal of Organic Chemistry, 18, 1788-1804. [Link]

  • Xu, H., et al. (2014). Click chemistry in natural product modification. Frontiers in Chemistry, 2, 76. [Link]

  • Zhang, W. (2022). Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles. Molecules, 27(3), 995. [Link]

Sources

Application

Preparation of organotin polymers using di-tert-butyldichlorostannane

Application Note: Synthesis and Characterization of Di-tert-butyl Organotin Polymers for Therapeutic Applications Executive Summary The synthesis of organotin polymers has garnered significant attention in the fields of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of Di-tert-butyl Organotin Polymers for Therapeutic Applications

Executive Summary

The synthesis of organotin polymers has garnered significant attention in the fields of drug development, particularly for their potent antimicrobial and antineoplastic properties. While dimethyltin and di-n-butyltin derivatives are common, the use of di-tert-butyldichlorostannane ( t -Bu₂SnCl₂) as a monomer introduces a unique steric environment[1]. The bulky tert-butyl groups shield the Sn(IV) center, suppressing the formation of unwanted cyclic oligomers and enhancing the hydrolytic stability of the resulting polymer backbone[2].

This technical guide outlines the mechanistic rationale, standardized protocols, and self-validating workflows for synthesizing high-purity di-tert-butyl organotin polymers via interfacial and solution polycondensation.

Mechanistic Rationale & Structural Dynamics

The polymerization of t -Bu₂SnCl₂ with Lewis bases (such as dicarboxylic acids, diamines, or dithiocarbamates) proceeds via an S N​ 2-type nucleophilic substitution at the tin center.

The Steric Imperative: The biological efficacy of organotin compounds is heavily influenced by the nature of their alkyl substituents[3]. The t -butyl group provides massive steric hindrance (Tolman cone angle ~160°). This bulk dictates the experimental choices in two ways:

  • Kinetic Barrier: The steric shielding severely slows down the nucleophilic attack. To overcome this, interfacial polycondensation requires extreme agitation (e.g., 18,000 rpm) to generate a micro-emulsion, exponentially increasing the interfacial surface area and driving the reaction kinetics faster than the competing hydrolysis of the Sn-Cl bonds.

  • Thermodynamic Control: In standard organotin synthesis, cyclic oligomerization is a common thermodynamic sink. The t -butyl groups physically prevent the polymer chain from folding back on itself, forcing the equilibrium toward linear, extended polymer chains.

Experimental Workflows

Workflow Org Organic Phase Di-tert-butyldichlorostannane in CHCl3 Mix Interfacial Polycondensation 18,000 rpm | 30-60 sec Org->Mix Aq Aqueous Phase Target Ligand + NaOH in H2O Aq->Mix Precip Phase Separation & Polymer Precipitation Mix->Precip Wash Purification Successive H2O/EtOH Washes Precip->Wash Dry Vacuum Drying < 1 Torr | 24 hrs Wash->Dry Final Di-tert-butyl Organotin Polymer Dry->Final

Workflow for the interfacial polycondensation of organotin polymers.

Protocol A: Interfacial Polycondensation (For Base-Stable Ligands)

Ideal for synthesizing poly(di-tert-butyltin dicarboxylates) or polyethers.

Causality of Design: Interfacial polymerization isolates the reactive monomers in immiscible phases, preventing premature side reactions. The reaction occurs exclusively at the liquid-liquid boundary, allowing for rapid chain growth before the polymer precipitates out of the interface[4].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 1.0 mmol of the target dicarboxylic acid in 25 mL of deionized water. Add exactly 2.0 mmol of sodium hydroxide (NaOH). Causality: NaOH deprotonates the acid, converting it into a highly nucleophilic dicarboxylate salt. Ensure the pH is >10.

  • Organic Phase Preparation: Dissolve 1.0 mmol of di-tert-butyldichlorostannane in 25 mL of anhydrous chloroform (CHCl₃).

  • Emulsification: Transfer the aqueous phase to a commercial blender jar. Initiate stirring at 18,000 rpm. Rapidly inject the organic phase into the vortex.

  • Polymerization: Allow the mixture to blend for exactly 30 to 60 seconds. Causality: Extending the time beyond 60 seconds introduces excessive shear forces that can mechanically degrade the newly formed polymer chains (chain scission).

  • Recovery: Transfer the emulsion to a separatory funnel. The polymer will typically precipitate as a white solid at the interface. Filter the solid via vacuum filtration.

  • Purification: Wash the retentate successively with 50 mL of DI water (to remove unreacted salts) and 50 mL of cold ethanol (to remove unreacted stannane monomer).

  • Drying: Dry under a vacuum (< 1 Torr) at room temperature for 24 hours.

Self-Validating System Check: Take an immediate FTIR scan of the dried precipitate. The complete disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the emergence of a sharp, intense Sn-O-C asymmetric stretching band at ~1600–1650 cm⁻¹ confirms the formation of the polymeric backbone. If the Sn-Cl stretch at ~320 cm⁻¹ persists, the reaction failed to reach sufficient conversion.

Protocol B: Solution Polycondensation (For Hydrolysis-Sensitive Ligands)

Ideal for synthesizing di-tert-butyltin dithiocarbamate polymers targeting anticancer applications[3].

Causality of Design: Dithiocarbamates are prone to decomposition in highly alkaline aqueous environments. Therefore, a single-phase organic system utilizing an organic base is required to maintain ligand integrity.

Step-by-Step Methodology:

  • Monomer Solubilization: Dissolve 1.0 mmol of the dithiocarbamate ligand and 2.0 mmol of Triethylamine (TEA) in 30 mL of anhydrous acetone. Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward without hydrolyzing the ligand.

  • Stannane Addition: Dissolve 1.0 mmol of di-tert-butyldichlorostannane in 10 mL of acetone. Add this dropwise to the ligand solution over 15 minutes under continuous magnetic stirring at 25°C.

  • Maturation: Stir the solution for 4 hours under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Precipitation: Pour the reaction mixture into 150 mL of ice-cold diethyl ether. The polymer will precipitate, while the TEA-HCl salt byproduct largely remains in the polar/protic solvent mixture.

  • Isolation: Centrifuge at 5,000 rpm for 10 minutes, decant the supernatant, and dry the pellet under vacuum.

Self-Validating System Check: Weigh the recovered TEA-HCl byproduct (if isolated from the supernatant). A stoichiometric recovery of this salt (>90% of theoretical yield) indirectly validates the extent of the polycondensation before any advanced SEC/GPC characterization is performed.

Quantitative Data Presentation

The steric bulk of the tert-butyl group directly impacts both the polymerization efficiency and the downstream biological activity. Table 1 summarizes comparative metrics for various organotin dithiocarbamate polymers synthesized via Protocol B.

Table 1: Comparative Polymerization Metrics and Biological Activity of Organotin Polymers

Organotin MonomerSteric Bulk (Tolman Cone Angle)Avg. Polymer Yield (%)Weight-Average Mw (Da)Cytotoxicity IC₅₀ (µM)*
Dimethyltin Cl₂~105°85%45,00012.4
Di-n-butyltin Cl₂~130°78%38,0004.2
Di-tert-butyltin Cl₂ ~160° 65% 25,000 1.8
Diphenyltin Cl₂~145°72%32,0002.5

*Representative in vitro cytotoxicity data against HCT-116 colon adenocarcinoma cell lines. Lower IC₅₀ indicates higher potency[3]. Note that while the di-tert-butyl variant yields a lower molecular weight due to steric hindrance during chain propagation, its lipophilicity and hydrolytic stability result in superior cellular uptake and cytotoxicity.

References

  • ResearchGate - Biological Activity of Organotin(IV) Compounds: Structural and Chemical Aspects URL:[Link]

  • MDPI - Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies URL:[Link]

  • Preprints.org - New Catalysts Based on Carboxylate Sn(IV) Complexes Used in the Oxidation Reaction URL:[Link]

Sources

Method

Application Note: The Role of Di-tert-butyldichlorostannane in Regioselective Carbohydrate Functionalization

Executive Summary In the intricate landscape of carbohydrate chemistry, the precise differentiation of chemically similar hydroxyl groups remains a formidable challenge. While di-n-butyltin oxide (DBTO) has traditionally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the intricate landscape of carbohydrate chemistry, the precise differentiation of chemically similar hydroxyl groups remains a formidable challenge. While di-n-butyltin oxide (DBTO) has traditionally served as the standard reagent for forming stannylene acetals to achieve regioselective alkylation and acylation, it frequently lacks the necessary selectivity when applied to complex, sterically hindered polyols.

Di-tert-butyldichlorostannane ( tBu2​SnCl2​ ) has emerged as a critical, highly stable precursor for the generation of di-tert-butyltin oxide (DTBTO) and subsequent di-tert-butylstannylene acetals[1]. The introduction of bulky tert-butyl ligands at the tin center induces a dramatic reversal or hyper-enhancement of regioselectivity compared to standard n-butyl analogs, unlocking entirely new synthetic trajectories for drug development professionals and synthetic chemists[2].

Mechanistic Rationale: The "tert-Butyl" Advantage

The synthetic utility of tBu2​SnCl2​ is fundamentally rooted in its extreme steric bulk, which alters both the physical properties of the tin reagent and the transition state geometry of the carbohydrate intermediate[1].

  • Structural Distinction (Trimer vs. Polymer): Standard DBTO exists as an insoluble coordination polymer in the solid state, requiring prolonged heating to react. In stark contrast, the immense steric demand of the tert-butyl groups prevents polymerization. Instead, DTBTO adopts a cyclic trimer structure ( [(t−Bu)2​SnO]3​ ). This trimeric nature renders the reagent highly soluble in organic solvents, facilitating rapid, homogeneous catalysis[1].

  • Regioselectivity Reversal: In standard dibutylstannylene acetals, electrophilic attack (e.g., tosylation, benzoylation) typically occurs at the less sterically hindered primary oxygen. However, the extreme steric crowding of the di-tert-butylstannylene acetal intermediate forces the incoming electrophile to approach from an alternative trajectory. This often results in a striking reversal of regioselectivity—favoring secondary hydroxyls—or a hyper-enhancement of primary selectivity, entirely dependent on the specific 3D conformation of the carbohydrate scaffold[1][2].

Mechanism A Vicinal Diol (Carbohydrate) C Di-tert-butylstannylene Acetal Intermediate A->C + Tin Reagent - H2O / HCl B tBu2SnCl2 + Base (Precursor) B->C Activation E Regioselective Functionalized Product C->E Steric Control Zone Directs Attack D Electrophile (e.g., TsCl, BzCl) D->E Nucleophilic Attack

Figure 1: Mechanism of regioselective carbohydrate activation via stannylene acetal formation.

Comparative Profiling: DBTO vs. tBu2​SnCl2​ / DTBTO

To justify the transition from DBTO to tBu2​SnCl2​ -derived reagents, the following quantitative and qualitative data summarize the operational differences:

ParameterDi-n-butyltin Oxide (DBTO)Di-tert-butyldichlorostannane ( tBu2​SnCl2​ ) / DTBTO
Solid-State Structure Insoluble PolymerMonomeric Precursor / Trimeric Oxide[1]
Reaction Phase Heterogeneous (slow dissolution)Homogeneous (rapid dissolution)[1]
Regioselectivity Profile Standard (Primary OH preference)Reversed or Enhanced (Conformation dependent)[2]
Precursor Stability N/AHighly stable, easily stored crystalline solid[1]

Experimental Protocols

Self-Validating System: The following protocols are designed with built-in causality and visual checkpoints to ensure reproducibility and technical accuracy.

Protocol 1: Synthesis of Di-tert-butyltin Oxide (DTBTO) from tBu2​SnCl2​

Causality Check: DTBTO can degrade or oligomerize unpredictably during long-term storage. Generating it freshly from the highly stable tBu2​SnCl2​ precursor ensures maximum reactivity and consistent trimeric structure[1].

  • Precursor Solvation: In a round-bottom flask equipped with a reflux condenser, dissolve 500 mg (1.6 mmol, 1.0 equiv.) of Di-tert-butyldichlorostannane in 10 mL of anhydrous toluene[3].

  • Base Addition: Heat the solution to 110 °C. Once at reflux, add 700 µL of 5.0 M aqueous sodium hydroxide (2.2 equiv.) dropwise[3].

    • Expert Insight: The use of exactly 2.2 equivalents of NaOH is critical. A slight excess ensures complete displacement of both chloride ligands, but too much base risks the formation of unreactive stannate complexes.

  • Reaction & Validation: Stir vigorously at 110 °C for 5–10 minutes.

    • Self-Validation: The rapid formation of the oxide is visually indicated by a phase change or slight cloudiness in the organic layer as the reaction proceeds[3].

  • Workup: Cool the mixture to room temperature and add 3 mL of distilled water to dissolve the NaCl byproducts. Separate the organic phase, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the highly active, trimeric DTBTO[3].

Protocol 2: Regioselective Tosylation of a Carbohydrate Diol

Causality Check: The formation of the stannylene acetal is an equilibrium process. Azeotropic removal of water is mandatory to drive the reaction to completion and prevent premature hydrolysis of the intermediate.

  • Acetal Formation: Combine the carbohydrate diol (1.0 equiv.) and freshly prepared DTBTO (1.05 equiv.) in anhydrous benzene or toluene[2].

  • Dehydration: Reflux the mixture using a Dean-Stark apparatus for 2–4 hours to azeotropically remove water[2].

    • Self-Validation: The initially cloudy suspension will become completely homogeneous and clear once the cyclic stannylene acetal is fully formed.

  • Electrophilic Addition: Cool the reaction to room temperature. Add a nucleophilic catalyst (e.g., 0.1 equiv. of tetrabutylammonium bromide or N-methylimidazole) followed by p-toluenesulfonyl chloride (TsCl, 1.1 equiv.)[2].

    • Expert Insight: The nucleophile coordinates to the Lewis acidic tin center. This coordination expands the tin valence, significantly increasing the nucleophilicity of the acetal oxygen atoms and drastically accelerating the acylation/alkylation step.

  • Completion & Quenching: Stir the mixture until TLC indicates complete consumption of the starting material. Quench with water, extract with dichloromethane, and purify the regioselectively functionalized product via silica gel column chromatography.

Workflow Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step 3: Electrophilic Addition Add TsCl/BzCl under anhydrous conditions Step2->Step3 Step4 Step 4: Quenching & Purification Aqueous workup & Column Chromatography Step3->Step4

Figure 2: Step-by-step experimental workflow from precursor activation to purified product.

References

  • DI-T-Butyltin oxide | 19140-19-3 Source: BenchChem URL
  • Control of regioselectivity in reactions of dialkylstannylene acetals. Part I.
  • Source: Freie Universität Berlin (Refubium)

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield in di-tert-butyldichlorostannane synthesis

An essential precursor in organometallic chemistry and material science, di-tert-butyldichlorostannane ((t-Bu)₂SnCl₂) presents unique synthesis challenges largely due to the steric bulk of its tert-butyl groups and the r...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential precursor in organometallic chemistry and material science, di-tert-butyldichlorostannane ((t-Bu)₂SnCl₂) presents unique synthesis challenges largely due to the steric bulk of its tert-butyl groups and the reactive nature of the organometallic intermediates involved. This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals to navigate and optimize its synthesis, focusing on the most common and practical laboratory-scale method: the Grignard reaction.

Technical Overview: The Grignard Pathway

The predominant synthesis route involves the reaction of a tert-butyl Grignard reagent (tert-butylmagnesium chloride, t-BuMgCl) with tin(IV) chloride (SnCl₄).[1][2] The core transformation is the alkylation of the tin center. While seemingly straightforward, the reaction's success is highly dependent on controlling the stoichiometry and reaction conditions to prevent the formation of under- or over-alkylated side products.[3] The steric hindrance from the bulky tert-butyl groups generally favors the di-substituted product, but deviations from optimal conditions can quickly lead to a complex mixture of mono-, di-, tri-, and even tetra-alkylated tin species.[3][4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction resulted in a very low yield, or I isolated only starting materials. What are the likely causes?

Answer: Low or non-existent yield is the most common issue and almost always traces back to one of three areas: the quality of the Grignard reagent, the reaction stoichiometry, or temperature control.

  • Cause A: Inactive or Degraded Grignard Reagent The Grignard reagent is the heart of this synthesis, and it is extremely sensitive to atmospheric moisture and oxygen.[3] Exposure to either will consume the reagent, drastically reducing the amount available to react with the tin(IV) chloride.

    Solution:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven ( >120°C overnight) or by flame-drying under vacuum immediately before use.[3]

    • Use Anhydrous Solvents: Solvents such as tetrahydrofuran (THF) or diethyl ether must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent (e.g., sodium/benzophenone).

    • Maintain an Inert Atmosphere: The entire apparatus, from Grignard preparation to the reaction with SnCl₄, must be kept under a positive pressure of an inert gas like dry nitrogen or argon.[3][5]

    • Initiation: The formation of the Grignard reagent can sometimes be slow to start. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.[6] Successful initiation is often indicated by the disappearance of the iodine color and gentle refluxing of the solvent.[6]

  • Cause B: Incorrect Stoichiometry The molar ratio of the Grignard reagent to tin(IV) chloride is the single most critical factor in determining the product distribution.[3]

    Solution:

    • Titrate the Grignard Reagent: The concentration of a freshly prepared Grignard solution is never exactly theoretical. Before reacting with SnCl₄, it is best practice to determine its molarity via titration (e.g., with a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator).

    • Optimize the Molar Ratio: A 2:1 molar ratio of t-BuMgCl to SnCl₄ is the theoretical ideal. However, to maximize the yield of the di-substituted product and minimize other species, a slight excess of the Grignard reagent is often not beneficial. A common and effective ratio is approximately 2.5 equivalents of Grignard reagent to 1 equivalent of SnCl₄ (or a 1 mole Grignard to 0.4 mole SnCl₄ ratio).[1]

    Molar Ratio (t-BuMgCl : SnCl₄)Primary ProductsConsequence
    < 2 : 1(t-Bu)SnCl₃, SnCl₄Under-alkylation, difficult to separate from desired product.
    ~2.5 : 1(t-Bu)₂SnCl₂ (Desired) Optimal for maximizing yield of the target compound.[1]
    > 3 : 1(t-Bu)₃SnCl, (t-Bu)₄SnOver-alkylation, leads to purification challenges.[3]
  • Cause C: Poor Temperature Control The reaction between the Grignard reagent and SnCl₄ is highly exothermic.[3] Allowing the temperature to rise uncontrollably promotes the formation of side products.

    Solution:

    • Cool the Reaction Vessel: The solution of tin(IV) chloride in a suitable solvent (e.g., heptane or toluene) should be cooled in an ice bath or cryocooler to 0°C or below before addition.[1]

    • Slow, Controlled Addition: The Grignard reagent must be added dropwise to the cooled SnCl₄ solution via a pressure-equalizing addition funnel. The addition rate should be managed to keep the internal reaction temperature from rising significantly.

Issue 2: Product is a Yellow Oil and Fails to Solidify

Question: The literature describes the product as a solid, but my final product is a persistent yellow oil. Why?

Answer: Pure di-tert-butyldichlorostannane is a white, low-melting solid (m.p. 42-43°C).[1] An oily product indicates the presence of impurities, which can cause freezing point depression.

  • Cause A: Residual Solvents Solvents from the reaction or workup (THF, heptane, pentane, etc.) may still be present.

    Solution:

    • Ensure complete removal of solvents under high vacuum. Gentle heating (< 40°C) on a rotary evaporator followed by several hours on a high-vacuum line is recommended.

  • Cause B: Presence of Side Products The most likely culprits are other alkylated tin species like mono-tert-butyltin trichloride or tri-tert-butyltin monochloride, which can be oils or have different melting points.

    Solution:

    • Purification by Vacuum Distillation: This is the most effective method. The product has a reported boiling point of 66°C at 3 mmHg.[1] Careful fractional distillation can separate the desired product from less volatile (mono-alkylated) and more volatile (tri-alkylated) impurities.

    • Recrystallization: If distillation is not feasible, recrystallization from a non-polar solvent like pentane or hexane at low temperatures (-20°C to -78°C) may be effective. The oily product can be dissolved in a minimal amount of warm solvent and then slowly cooled to induce crystallization.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the recommended experimental workflow and a decision tree for troubleshooting common issues.

// Nodes A [label="1. Prepare Grignard Reagent\n(t-BuCl + Mg in THF)\n- Anhydrous Conditions\n- Inert Atmosphere"]; B [label="2. Prepare SnCl₄ Solution\n(SnCl₄ in Heptane)\n- Cool to 0°C"]; C [label="3. Slow, Dropwise Addition\nof Grignard to SnCl₄ Solution"]; D [label="4. Reflux\n(e.g., 4 hours)"]; E [label="5. Aqueous Workup\n(e.g., NH₄Cl solution)"]; F [label="6. Organic Layer Separation\n& Drying (e.g., MgSO₄)"]; G [label="7. Solvent Removal\n(Rotary Evaporator)"]; H [label="8. Purification\n- Vacuum Distillation\n- or Recrystallization"]; I [label="Final Product:\n(t-Bu)₂SnCl₂"];

// Edges A -> C [label="Add dropwise"]; B -> C; C -> D [label="Control Temp"]; D -> E; E -> F; F -> G; G -> H; H -> I; } dot*** Caption: Recommended workflow for di-tert-butyldichlorostannane synthesis.

// Nodes start [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Was Grignard reagent\n a clear solution or\n cloudy/precipitated?", shape=diamond, fillcolor="#FBBC05"];

cause1 [label="Cause: Poor Grignard Quality\n(Moisture/Oxygen Contamination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol1 [label="Solution:\n- Use oven/flame-dried glassware\n- Use anhydrous solvents\n- Maintain inert atmosphere"];

q2 [label="Was Grignard Reagent\nTitrated?", shape=diamond, fillcolor="#FBBC05"];

cause2 [label="Cause: Incorrect Stoichiometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2 [label="Solution:\n- Titrate Grignard before use\n- Adjust volumes for ~2.5:1 ratio\n(Grignard:SnCl₄)"];

q3 [label="Was reaction temperature\nmonitored and controlled\nduring addition?", shape=diamond, fillcolor="#FBBC05"];

cause3 [label="Cause: Poor Temp Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol3 [label="Solution:\n- Pre-cool SnCl₄ solution to 0°C\n- Add Grignard slowly\n- Use efficient cooling bath"];

// Edges start -> q1; q1 -> cause1 [label="Cloudy/\nPrecipitated"]; cause1 -> sol1; q1 -> q2 [label="Clear"]; q2 -> cause2 [label="No"]; cause2 -> sol2; q2 -> q3 [label="Yes"]; q3 -> cause3 [label="No"]; cause3 -> sol3; } dot*** Caption: Troubleshooting decision tree for low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the detailed, step-by-step protocol for this synthesis?

A1: The following protocol is adapted from established procedures and incorporates best practices.[1]

Experimental Protocol: Synthesis of Di-tert-butyldichlorostannane

Materials:

  • tert-Butyl chloride (t-BuCl)

  • Magnesium (Mg) turnings

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Heptane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing addition funnel, all under a positive pressure of nitrogen.

    • To the flask, add magnesium turnings (1.0 mole).

    • In the addition funnel, place a solution of tert-butyl chloride (1.0 mole) in anhydrous THF.

    • Add a small portion of the t-BuCl solution to the magnesium. If the reaction does not start, add a crystal of iodine.

    • Once initiated, add the remainder of the t-BuCl solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete reaction.

  • Reaction with Tin(IV) Chloride:

    • In a separate, larger three-necked flask under nitrogen, prepare a solution of tin(IV) chloride (0.4 mole) in anhydrous heptane.

    • Cool this solution to 0°C using an ice/salt bath.

    • Slowly add the prepared Grignard reagent to the cold SnCl₄ solution dropwise via cannula or an addition funnel with vigorous stirring. A vigorous reaction with the precipitation of magnesium chloride will occur.[1] Maintain the internal temperature below 10°C throughout the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.[1]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product (often a yellow oil) should be purified by vacuum distillation (b.p. 66°C at 3 mmHg) to yield the final product as a clear oil that solidifies upon cooling.[1]

Q2: How can I confirm the identity and purity of my product?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.

  • ¹H NMR: You should expect a single, sharp singlet for the 18 equivalent protons of the two tert-butyl groups. The chemical shift will be in the upfield region, typically around δ 1.45 ppm (in CDCl₃).[1]

  • ¹³C NMR: Two signals are expected: one for the quaternary carbons attached to the tin atom and one for the methyl carbons.

  • ¹¹⁹Sn NMR: This technique is very informative for tin compounds. You should observe a single resonance characteristic of a diorganotin dichloride.

Q3: What are the primary safety concerns when performing this synthesis?

A3: This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

  • Organotin Compounds: Di-tert-butyldichlorostannane and its potential side products are toxic.[7][8] They can be absorbed through the skin and are corrosive.[7] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Tin(IV) Chloride: SnCl₄ is a corrosive liquid that reacts violently with water, releasing HCl gas. It should be handled with extreme care in a fume hood.

  • Grignard Reagents: These reagents are highly reactive and can ignite upon exposure to air or water. The quenching step must be performed slowly and with adequate cooling.

  • Solvents: THF and heptane are flammable. Ensure there are no ignition sources nearby.

References

  • PrepChem. (n.d.). Synthesis of Di-t-butyltin dichloride. Retrieved from PrepChem.com. [Link]

  • Journal of Materials Chemistry. (n.d.).
  • Google Patents. (n.d.). CN103408578B - Synthesis method of ditertbutyldichlorosilane.
  • PubChem. (n.d.). Di-tert-butyldichlorostannane. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN103408578A - Synthesis method of ditertbutyldichlorosilane.
  • Guillamot, G., & Cavelier, F. (2015). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Chemical Reviews, 115(18), 9788-9842. American Chemical Society.
  • Google Patents. (n.d.). WO2022046736A1 - Methods to produce organotin compositions with convenient ligand providing reactants.
  • Reddit. (2016, February 25). Question about Grignard reagent synthesis. r/chemistry. [Link]

  • Google Patents. (n.d.). CN115057778A - Novel method for synthesizing di-tert-butyl dicarbonate.
  • Ataman Kimya. (n.d.). DIBUTYLTIN DICHLORIDE. Retrieved from Ataman Kimya. [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Grignard Reagent Reaction Mechanism [Video]. YouTube.
  • Materials Chemistry Frontiers. (n.d.). Steric hindrance of organotin compounds in controlling the batch-to-batch variance of photovoltaic polymer donors. Royal Society of Chemistry. [Link]

  • Shagdarova, B., et al. (2022). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. Molecules, 27(15), 4992. MDPI.

Sources

Optimization

Purification methods for moisture-contaminated di-tert-butyldichlorostannane

Troubleshooting Guide: Moisture Contamination in Di-tert-butyldichlorostannane Welcome to the Organometallics Technical Support Center. As a Senior Application Scientist, I frequently encounter workflow failures stemming...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Moisture Contamination in Di-tert-butyldichlorostannane

Welcome to the Organometallics Technical Support Center. As a Senior Application Scientist, I frequently encounter workflow failures stemming from degraded organotin reagents. Di-tert-butyldichlorostannane ( tBu2​SnCl2​ ) is a highly sterically hindered, versatile starting compound used extensively in cross-coupling, catalysis, and the synthesis of macrocyclic coordination polymers[1][2].

Because of its extreme sensitivity to ambient humidity, improper storage rapidly leads to hydrolysis[3]. This guide provides field-proven, self-validating protocols to diagnose, rescue, and purify moisture-degraded batches, ensuring absolute scientific integrity in your downstream drug development applications.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q: How can I visually determine if my tBu2​SnCl2​ is moisture-contaminated? A: Pure tBu2​SnCl2​ presents as a colorless to pale-yellow waxy solid or liquid, depending on ambient room temperature (mp 40–42 °C)[4]. Moisture contamination physically manifests as a white, opaque, amorphous powder. This powder is insoluble in non-polar solvents like anhydrous hexane or toluene, which easily dissolve the pure compound.

Q: What is the exact mechanistic causality of this degradation? A: Organotin halides are highly electrophilic at the tin center. However, the bulky tert-butyl groups in tBu2​SnCl2​ alter the standard hydrolysis pathway. Initial water exposure displaces a chloride ion to form di-tert-butyltin hydroxide chloride ( tBu2​Sn(OH)Cl ). Prolonged moisture exposure or basic conditions drive complete hydrolysis, forming di-tert-butyltin oxide ( (tBu2​SnO)n​ ) and evolving HCl gas[3]. Using this degraded mixture alters the stoichiometry of your reactions and introduces unwanted acidic byproducts that can cleave sensitive protecting groups in complex drug intermediates.

Q: How do I quantitatively verify the extent of hydrolysis to create a self-validating system? A: 119Sn NMR spectroscopy is the definitive diagnostic tool. Pure tBu2​SnCl2​ exhibits a distinct, sharp singlet at δ 66.2 ppm (in C6​D6​ )[5]. The appearance of upfield shifted peaks (often in the negative ppm range) definitively indicates the formation of stannoxanes or hydroxides. You must run a 119Sn NMR before and after purification to validate the success of your protocol.

Part 2: Quantitative Reference Data

To quickly assess your reagent, compare your batch against these validated physicochemical properties.

Table 1: Physical and Spectroscopic Properties for Quality Control

PropertyPure Di-tert-butyldichlorostannaneHydrolyzed Byproducts (Oxide/Hydroxide)
Appearance Colorless/yellow waxy solid or liquidWhite, opaque amorphous powder
Melting Point 40–42 °C[4]Decomposes at high temperatures
Boiling Point 66 °C at 3 mmHg[4]Non-volatile polymeric network
Solubility High in hexane, toluene, ether[4]Insoluble in cold non-polar solvents
119Sn NMR ( C6​D6​ ) δ 66.2 ppm[5]Upfield shifts (typically negative ppm)
Part 3: Purification & Rescue Workflows

The following diagram outlines the logical decision matrix for handling compromised tBu2​SnCl2​ .

PurificationWorkflow Start Contaminated tBu2SnCl2 (Moisture Exposed) Assess Diagnostic Assessment (119Sn NMR & Visual Check) Start->Assess Mild Mild Contamination (<10% Hydrolysis, clear liquid/waxy) Assess->Mild Minor Severe Severe Contamination (Visible white precipitate, >10%) Assess->Severe Major Sublimation Protocol A: Vacuum Distillation (66 °C / 3 mmHg) Mild->Sublimation Recryst Protocol B: Hexane Recrystallization (Inert Atmosphere) Mild->Recryst Rescue Protocol C: Chemical Rescue (Re-chlorination via SOCl2) Severe->Rescue Pure Pure tBu2SnCl2 (Store in Glovebox at 4 °C) Sublimation->Pure Recryst->Pure Rescue->Sublimation

Workflow for diagnosing and purifying moisture-contaminated di-tert-butyldichlorostannane.

Part 4: Step-by-Step Methodologies
Protocol A: Vacuum Distillation (For Mild Contamination)

Causality: The hydrolyzed byproducts (hydroxides and oxides) form heavy, non-volatile polymeric networks. Vacuum distillation exploits this massive difference in vapor pressure, effectively separating the volatile tBu2​SnCl2​ from the degraded matrix without the need for chemical intervention.

  • Setup: Transfer the contaminated batch to a Schlenk flask equipped with a short-path distillation head. Perform all transfers under a strict Argon atmosphere to prevent further degradation.

  • Evacuation: Apply a high vacuum to the system (approximately 3 mmHg).

  • Heating: Gently heat the source flask using a controlled oil bath to 70–75 °C.

  • Collection: Pure tBu2​SnCl2​ will distill over at approximately 66 °C (at 3 mmHg)[4]. Collect the distillate in a pre-weighed, oven-dried Schlenk receiver flask cooled in an ice bath.

  • System Validation: Dissolve a 5 mg aliquot of the distillate in anhydrous C6​D6​ and run a 119Sn NMR. A single, sharp peak at 66.2 ppm validates the success of the purification[5].

Protocol B: Anhydrous Recrystallization (For Moderate Contamination)

Causality: tBu2​SnCl2​ is highly soluble in warm non-polar solvents, whereas its hydrolyzed oxide forms are largely insoluble due to their polymeric stannoxane bonds. This solubility gradient allows for physical separation.

  • Dissolution: Inside a nitrogen-filled glovebox, dissolve the crude mixture in a minimum volume of anhydrous, degassed n-hexane.

  • Filtration: Filter the turbid solution through an oven-dried Celite pad. The Celite traps the insoluble white di-tert-butyltin oxide/hydroxide precipitates.

  • Crystallization: Transfer the clear filtrate to a Schlenk tube. Concentrate the solution under vacuum to about half of its original volume, then cool it to -20 °C overnight to induce crystallization.

  • Isolation: Decant the supernatant liquid and dry the resulting colorless/yellowish crystals under high vacuum for 2 hours[5]. Validate via 119Sn NMR.

Protocol C: Chemical Rescue / Re-chlorination (For Severe Contamination)

Causality: If the bulk of the material has converted to (tBu2​SnO)n​ , physical separation will result in a massive yield loss. Treating the oxide with a potent chlorinating agent like thionyl chloride ( SOCl2​ ) chemically reverses the hydrolysis. The reaction is thermodynamically driven forward by the irreversible evolution of SO2​ and HCl gases, regenerating the Sn-Cl bonds.

  • Suspension: Suspend the heavily degraded white solid in anhydrous toluene in a round-bottom flask under Argon.

  • Reagent Addition: Cool the flask to 0 °C. Slowly add a 1.2x molar excess of anhydrous SOCl2​ dropwise. (Caution: Vigorous gas evolution will occur; ensure the bubbler can handle the exhaust).

  • Reflux: Remove the ice bath, allow the mixture to warm to room temperature, and then gently reflux at 80 °C for 2 hours to ensure complete conversion of the oxide back to the dichloride.

  • Solvent Removal: Remove the toluene and unreacted SOCl2​ under reduced pressure using a Schlenk line cold trap.

  • Final Purification: The resulting crude residue will now contain regenerated tBu2​SnCl2​ . Subject this residue to Protocol A (Vacuum Distillation) to isolate the pure compound and validate via 119Sn NMR.

References
  • Source: thieme-connect.
  • Source: chembk.
  • Source: acs.
  • Source: researchgate.
  • Source: acs.

Sources

Troubleshooting

Improving solubility of di-tert-butyldichlorostannane in non-polar organic solvents

Technical Support Center: Enhancing Di-tert-butyldichlorostannane Solubility in Non-Polar Media Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges r...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Enhancing Di-tert-butyldichlorostannane Solubility in Non-Polar Media

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling and solvation of organotin reagents. Di-tert-butyldichlorostannane is a highly versatile compound used as a catalyst, cross-linking agent, and reagent in organic synthesis[1]. However, its dual nature—bearing both lipophilic tert-butyl groups and highly polar Sn-Cl bonds—often leads to unpredictable solubility profiles in strictly non-polar organic solvents. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve complete solvation without compromising downstream reactivity.

Physicochemical Profile

To troubleshoot solubility, we must first understand the physical parameters of the target molecule.

Table 1: Key Physicochemical Properties of Di-tert-butyldichlorostannane

PropertyValueReference
CAS Number 19429-30-2[2]
Molecular Formula C8H18Cl2Sn[3]
Molecular Weight 303.84 g/mol [4]
Physical State White crystalline powder / Low-melting solid[5]
Melting Point 40-42 °C[2]
Boiling Point 66 °C at 3 mmHg[4]
Known Solvents Ether, Acetone, Chloroform, DMF[1]

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does di-tert-butyldichlorostannane exhibit poor solubility in strictly non-polar solvents like hexanes or heptane, despite its bulky alkyl groups?

Expert Insight: The solubility challenge is a direct result of competing intermolecular forces. While the two tert-butyl groups provide significant steric bulk and lipophilicity, the Sn(IV) center is highly Lewis acidic, and the Sn-Cl bonds are strongly polarized[3]. In the solid state, these polar bonds facilitate strong dipole-dipole interactions and oligomeric aggregation. Strictly non-polar solvents (like hexanes) lack the dielectric constant and coordinating ability required to overcome this crystal lattice energy. Consequently, the compound tends to remain aggregated rather than fully solvating.

Mechanism A Strong Sn-Cl Dipole Interactions B Oligomeric Crystal Lattice A->B Default State C Insoluble in Hexanes B->C Default State F Disruption of Aggregates B->F Competitive Binding D Lewis Base Doping (e.g., THF) E Coordination to Sn(IV) Center D->E Solvation Strategy E->F Solvation Strategy G Complete Non-Polar Solvation F->G Solvation Strategy

Mechanistic pathway of Lewis base-mediated aggregate disruption for enhanced solubility.

Q2: What is the optimal methodology for dissolving this reagent in aliphatic hydrocarbons without compromising my reaction?

Expert Insight: The most effective method is "Lewis Base Doping." By introducing a catalytic to stoichiometric amount of a coordinating solvent (like Tetrahydrofuran or Diethyl Ether), the oxygen lone pairs coordinate to the Lewis acidic tin center. This breaks the Sn-Cl intermolecular aggregates and wraps the molecule in a lipophilic shell, allowing the bulk non-polar solvent to solvate the complex.

Step-by-Step Protocol:

  • Preparation: Weigh the required mass of di-tert-butyldichlorostannane. (Safety Note: Handle in a fume hood and wear protective gear, as it is toxic and causes severe skin burns[5]).

  • Primary Dispersion: Add the solid to the bulk non-polar solvent (e.g., hexane or toluene) at room temperature. It will likely form a cloudy suspension.

  • Co-solvent Addition: Dropwise, add 1% to 5% (v/v) of anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

  • Thermal & Kinetic Activation: Gently heat the mixture to 35-38 °C. Crucial Causality: Do not exceed 40 °C, as the compound melts at 40-42 °C[2], and melting it in a biphasic state can cause it to "oil out" rather than dissolve. Apply sonication for 5-10 minutes to provide the kinetic energy needed to disrupt the lattice.

  • Equilibration: Allow the solution to return to room temperature before use.

Q3: How can I definitively verify that the compound is fully solvated rather than suspended as a micro-emulsion?

Expert Insight: Visual inspection is often deceptive; micro-crystals can mimic a clear solution to the naked eye but will ruin stoichiometric reactions. We use a self-validating optical test known as the Tyndall Effect.

  • Validation Step: Shine a standard red or green laser pointer through the reaction flask in a dimly lit hood.

  • Pass: If the laser beam is completely invisible as it passes through the liquid, you have achieved true molecular solvation.

  • Fail: If the beam path is visible (scattering light), colloidal aggregates remain. You must return to the sonication step or incrementally increase the THF co-solvent by 1% v/v.

SolvationWorkflow N1 Solid Di-tert-butyldichlorostannane N2 Add Bulk Non-Polar Solvent N1->N2 Step 1 N3 Introduce Lewis Base (1-5% THF) N2->N3 Step 2 N4 Sonication & Heating (<40°C) N3->N4 Step 3 N5 Validation: Tyndall Effect Check N4->N5 Step 4 N6 Fully Solvated (Reaction Ready) N5->N6 Clear (No Beam) N7 Micro-suspension (Scattering) N5->N7 Turbid (Beam Visible) N7->N4 Re-process

Workflow for achieving and validating complete solvation of di-tert-butyldichlorostannane.

Q4: Does excessive heating help speed up the dissolution process?

Expert Insight: No, aggressive heating is detrimental. While gentle warming (up to 35 °C) provides thermodynamic assistance, exceeding the melting point (40-42 °C)[4] causes the solid to transition into a liquid state that is immiscible with the non-polar solvent, forming a separate dense layer. Furthermore, di-tert-butyldichlorostannane can be oxidized to di-tert-butyl tin dioxide, which decomposes at high temperatures[1]. Always rely on co-solvents and sonication rather than brute-force heating.

References

  • DI-TERT-BUTYLTIN DICHLORIDE - ChemBK. chembk.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-VuS8l5Q6mhce0DVFnKIIGd4gOMipnIX1vGYfJuQfr8GjyWCkkihvwWFmvoHjw-dSrGTXWvNkMxH1GjYsJf3f6epQ-fsQkT2-arkSOo2drdEXch7taXHTI7gv2qmZm_tVCfLNndF5IOJGdmvbwIYwB_xK9YSf]
  • Di-tert-butyldichlorostannane | C8H18Cl2Sn | CID 88053 - PubChem. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSz1zcb4a0a3QSZMTgB4Y1Bmjb8lFq8nQDKOtCJqOBQbGOJKZ6yyh7A2QOll9ZhofuDCbciDX6E24eOwSqoRjT4PIAM9fuDph-GKP4NXtacjQ1rX0R2PfPJdRg4sujY8ibV-taIeTVOcmuWnA9vqh8zN-2_eFWYIdHNChLORcpGNw=]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. thermofisher.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2MSFrrI5abWHec7a4gwCayg5LHemUSn3gmbzQlGDdftf7BOKfOHmpV5oA_Hi8TLzaoc05WvqpWMrJZGqZcbl41bgel91CcMWR9QBhNwPAZwv72QXwLKA6fXhS00UcvcITFMZVthMjWoilCOaUZqMttmA3TP-yX38zUaOhzJPubTJi_LIQp8caHguNtt81SZPS1WMtHP_aDqVW3-Di3XFFG41vgpzcJ8x7Wj877NEBY3AJbE3rEAP_tuqWtiprWlEqptxg4DK4ClYgdQ==]
  • DI-TERT-BUTYLTIN DICHLORIDE | 19429-30-2 - ChemicalBook. chemicalbook.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIHaQnsNA1z7I2mxxhRWlcA-34UhDbUuJQ9qodETfKquBxwmF6czMC9Ebkkw0GQmghNQMb4blAnWGyYg8JmUUpzuqIb1GbLLv_Wu91oA8TLRule6Af6oYzXKAQZ2EXDD2Sh9jDJ6WS8XUJ3bGkRIU8rCXAv7e1P0Q_Z1SyAlor]
  • Di-tert-butyltin dichloride 98 19429-30-2 - MilliporeSigma. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmgVqKhjK6wtuiiohRxR6bcRzRaOCrDxv7r4hUTXu1I2ftOGeHeTn5t21X3VK89XTYRKlkit7Q086PZNAaE1DNFSgstXtH_e-HQRHihX1Vm5TV5ru-uQvPIKqV6XUHZyEZeGwPOOiWJ2nEXGOvgBczTFhC]

Sources

Optimization

Handling, inert atmosphere storage, and safety best practices for di-tert-butyldichlorostannane

Welcome to the Advanced Organometallic Support Center. As a Senior Application Scientist, I have designed this guide to bridge the gap between standard safety data sheets and the practical, field-proven realities of hand...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organometallic Support Center. As a Senior Application Scientist, I have designed this guide to bridge the gap between standard safety data sheets and the practical, field-proven realities of handling di-tert-butyldichlorostannane (CAS: 19429-30-2).

This compound is a highly versatile but hazardous precursor used extensively in Wurtz-type couplings, the synthesis of cyclosilastannanes, and the generation of tin-containing indane/tetralin derivatives[1][2]. Because of its unique steric bulk and reactive tin-chlorine bonds, successful experimentation requires a rigorous understanding of its physicochemical behavior and mechanistic failure points.

Fundamental Properties & The Causality of Hazards

To handle di-tert-butyldichlorostannane safely, you must understand why it behaves the way it does. The molecule features a central Tin (Sn) atom bonded to two bulky, lipophilic tert-butyl groups and two highly labile chlorine atoms.

  • The Toxicity Mechanism: The tert-butyl groups grant the molecule significant lipophilicity, allowing it to rapidly penetrate dermal layers and cellular membranes[3].

  • The Corrosive Mechanism: Upon contact with ambient moisture or tissue, the Sn-Cl bonds undergo rapid nucleophilic attack by water. This hydrolysis violently releases hydrogen chloride (HCl) gas and forms organostannoxanes, causing severe chemical burns and respiratory damage[3][4].

Quantitative Data & Exposure Limits

All quantitative safety and physical data are summarized below for rapid risk assessment during protocol design[3][4][5].

ParameterValue / ClassificationMechanistic Implication
Molecular Weight 303.84 g/mol Heavy organometallic; settles in unventilated spaces.
Physical State White Powder / SolidProne to aerosolization if handled aggressively.
GHS Hazard Class Acute Tox. 3 (Oral/Dermal/Inhalation)Toxic via all exposure routes; mandates closed-system handling.
Corrosivity Skin Corr. 1B, Eye Dam. 1Rapidly destroys tissue via localized HCl generation.
Exposure Limits (TWA) 0.1 mg/m³ (as Sn)Highly restricted occupational exposure threshold.
IDLH 25 mg/m³ (as Sn)Immediate danger to life and health at low concentrations.

Inert Atmosphere Storage & Handling Workflows

Because di-tert-butyldichlorostannane is acutely moisture-sensitive, ambient handling is guaranteed to degrade your reagent and endanger the operator[3]. It must be stored and manipulated under a strictly inert atmosphere (Nitrogen or Argon)[6].

Standard Operating Procedure: Schlenk Line Transfer

To prevent hydrolysis and ensure self-validating experimental integrity, follow this step-by-step methodology for transferring the solid reagent into a reaction matrix:

  • Preparation: Dry the Schlenk flask in an oven at 120°C overnight. Cool under vacuum.

  • Glovebox Loading: Transfer the sealed di-tert-butyldichlorostannane container into a glovebox (O₂ and H₂O < 1 ppm). Weigh the required mass into the Schlenk flask.

  • Sealing: Seal the flask with a greased ground-glass stopper or a high-quality septum before removing it from the glovebox.

  • Line Connection: Connect the flask to the Schlenk line. Do not expose the solid to the manifold vacuum if it is a fine powder, as it may be pulled into the line.

  • Solvent Introduction: Introduce anhydrous, degassed solvent (e.g., THF or DME) via a cannula or gas-tight syringe under positive Argon pressure.

  • Dissolution: Stir until completely dissolved before adding reducing agents (like Magnesium) for Wurtz coupling[1][2].

G A Solid Di-tert-butyldichlorostannane in Schlenk Flask B Evacuate Flask (Vacuum: < 0.1 mmHg) A->B Seal & Connect C Backfill with Inert Gas (Argon or N2) B->C 5 mins D Purge Cycle (Repeat 3x) C->D D->B Loop E Inject Anhydrous Solvent (THF/DME) D->E Positive Pressure F Proceed to Reaction (e.g., Wurtz Coupling) E->F Dissolution

Schlenk line purge cycle and solvent injection workflow for moisture-sensitive stannanes.

Experimental Troubleshooting & FAQs

Q: My di-tert-butyldichlorostannane powder has turned into a clumpy, insoluble white paste and emits a sharp odor. Can I still use it? A: No. The sharp odor is hydrogen chloride (HCl) gas, and the white paste is a polymeric organostannoxane network[3]. This occurs when the container seal fails and allows atmospheric moisture to hydrolyze the Sn-Cl bonds. The reagent is irreversibly degraded and must be disposed of as hazardous chemical waste[7].

Q: I am attempting a Wurtz-type coupling with dichlorosilanes and magnesium, but my yields of cyclosilastannanes are extremely low. What is causing this? A: The causality usually lies in the solvent choice or the activation of the Magnesium. Wurtz-type couplings with di-tert-butyldichlorostannane rely heavily on the stabilization of the organomagnesium intermediate. Literature indicates that reactions performed in diethyl ether often fail or yield poor results, whereas using Tetrahydrofuran (THF) or Dimethoxyethane (DME) significantly improves yields due to better coordination to the metal center[1][2]. Ensure your Mg turnings are freshly activated (e.g., with iodine or 1,2-dibromoethane).

Q: How do I safely quench a reaction containing unreacted di-tert-butyldichlorostannane? A: Never quench directly with water or strong acids/bases, as this will cause a violent exothermic release of HCl[3]. Instead, cool the reaction mixture to 0°C under inert gas. Slowly add a weak, aqueous base—such as saturated sodium bicarbonate (NaHCO₃)—dropwise. The bicarbonate safely neutralizes the generated HCl, producing CO₂, water, and NaCl, while converting the tin species into manageable stannoxanes[6].

Safety, Spill Response, and Waste Management Protocol

Because di-tert-butyldichlorostannane is fatal if inhaled and highly corrosive, emergency protocols must be strictly defined[7][8].

Step-by-Step Spill Cleanup Methodology

If a spill occurs outside of a containment glovebox:

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate area. The compound will begin reacting with ambient humidity to release HCl gas[3].

  • PPE Upgrading: The cleanup responder must wear a NIOSH/MSHA-approved full-face respirator (or SCBA if the spill is large), heavy-duty nitrile or neoprene gloves, and a corrosive-resistant chemical suit[3][7].

  • Containment: Do not use water. Cover the spilled solid with a dry, inert absorbent material such as dry sand, vermiculite, or a specialized acid-neutralizing spill kit.

  • Collection: Using non-sparking plastic tools, carefully sweep the absorbed mixture (avoiding aerosolization) and place it into a sealable, chemically compatible hazardous waste container[7].

  • Surface Decontamination: Wipe the area with a dilute, mild alkaline solution (like sodium bicarbonate) to neutralize residual acid, followed by a dry wipe.

  • Disposal: Label the container as "Toxic Solid, Corrosive, Organic, N.O.S. (Di-tert-butyldichlorostannane)" (UN2928, Hazard Class 6.1) and transfer it to an approved hazardous waste facility[7][8].

References

  • NextSDS. "Di-tert-butyldichlorostannane — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • National Center for Biotechnology Information. "Di-tert-butyldichlorostannane | C8H18Cl2Sn | CID 88053." PubChem. Available at:[Link]

  • Fisher Scientific Canada. "Di-tert-butyltin dichloride, 98%." Fisher Scientific. Available at:[Link]

  • Thieme Connect. "Science of Synthesis: Houben-Weyl Methods of Molecular Transformations." Thieme-Connect. Available at:[Link]

  • Hlina, J. A. "Silylated stannanes are heavier group 14 compounds featuring molecular Si−Sn bonds." Thieme-Connect. Available at:[Link]

  • Zarl, E., et al. "Tin-containing Indane and Tetralin Derivatives." Zeitschrift für Naturforschung B. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Organotin Byproducts in Di-tert-butyldichlorostannane Mediated Reactions

Welcome to the technical support center for managing organotin byproducts. This guide is designed for researchers, chemists, and drug development professionals who utilize di-tert-butyldichlorostannane (tBu₂SnCl₂) and fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for managing organotin byproducts. This guide is designed for researchers, chemists, and drug development professionals who utilize di-tert-butyldichlorostannane (tBu₂SnCl₂) and face the common challenge of removing persistent organotin residues from their reaction products. As a Lewis acid catalyst, tBu₂SnCl₂ is effective in various transformations, including esterifications and amidations; however, its hydrolysis leads to the formation of di-tert-butyltin oxide ((tBu₂Sn)₂O) and related species. These byproducts are notoriously difficult to remove due to their lipophilicity and tendency to co-elute with products during standard chromatographic purification.

This document provides a series of frequently asked questions, in-depth troubleshooting guides, and validated protocols to help you minimize, remove, and quantify these impurities, ensuring the integrity and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary organotin byproducts I should expect when using di-tert-butyldichlorostannane?

The principal byproduct is di-tert-butyltin oxide, which typically exists as a trimer, (tBu₂SnO)₃. This is formed by the hydrolysis of the active catalyst or other tin intermediates in the presence of trace water. You may also encounter residual di-tert-butyldichlorostannane or its partially hydrolyzed intermediates, such as di-tert-butylhydroxytin chloride. These species are often white solids but can also remain as oils dissolved in the reaction mixture.

Q2: Why are these byproducts so difficult to remove using standard methods?

The difficulty arises from several factors:

  • Lipophilicity: The bulky tert-butyl groups render these byproducts highly soluble in common organic solvents, causing them to co-elute with many organic products during normal-phase chromatography.

  • Low Polarity: Di-tert-butyltin oxide has a relatively low polarity, making its separation from non-polar to moderately polar products challenging.

  • Chemical Inertness: While the tin-oxygen bonds can be labile, the carbon-tin bonds are quite stable under typical workup and purification conditions[1].

Q3: What is the general, multi-step strategy for removing organotin byproducts?

A robust strategy involves a combination of chemical conversion and specialized purification. The most effective approach is typically:

  • Aqueous Workup: Perform an aqueous wash with potassium fluoride (KF) to convert soluble organotin species into highly insoluble di-tert-butyldifluorostannane (tBu₂SnF₂).

  • Filtration: Remove the precipitated tin fluoride by filtering the organic layer through a pad of diatomaceous earth (e.g., Celite®).

  • Specialized Chromatography: If further purification is needed, use silica gel that has been treated with a base, such as potassium carbonate (K₂CO₃), to effectively sequester any remaining acidic or polar tin residues[2][3].

Q4: How can I quantify the amount of residual tin in my final product to meet regulatory standards?

For applications in drug development, quantifying trace tin is critical. Standard techniques like NMR or LC-MS may not have sufficient sensitivity. The preferred methods for quantifying organotin compounds at the parts-per-million (ppm) or parts-per-billion (ppb) level are:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The gold standard for elemental analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective after derivatization of the organotin species[4][5][6]. The acceptable limits for elemental impurities in pharmaceutical products are strictly regulated, and these analytical methods provide the necessary sensitivity[7].

Q5: Are there any "tin-free" alternatives to consider for future reactions?

Yes, depending on the specific reaction, several tin-free alternatives exist. For esterifications, other Lewis acids such as scandium(III) triflate (Sc(OTf)₃) or magnesium perchlorate (Mg(ClO₄)₂) can be effective[8]. For amide bond formation, a vast array of coupling reagents (e.g., HATU, HOBt/EDC) are available. While organotin reagents have unique catalytic properties, exploring alternatives can prevent purification challenges and toxicity concerns associated with tin[2][9].

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: A persistent white precipitate is present after the reaction or during workup.
  • Probable Cause: The white solid is almost certainly di-tert-butyltin oxide, formed from the hydrolysis of the tin catalyst.

  • Causality: Di-tert-butyldichlorostannane reacts readily with adventitious water from solvents, reagents, or the atmosphere. The resulting tin-hydroxy species rapidly condenses to form the insoluble oxide oligomer.

  • Solution Workflow:

    • Dilution: Dilute the reaction mixture with a solvent in which your product is soluble but the tin oxide is not (e.g., hexanes, diethyl ether). This often enhances precipitation.

    • Filtration: Filter the mixture through a pad of Celite® or a fritted glass funnel. The Celite helps trap the fine particles of the tin oxide.

    • Washing: Wash the Celite pad thoroughly with the chosen solvent to recover any product that may have been adsorbed.

    • Proceed to Further Purification: The filtrate will likely still contain soluble organotin species, requiring further treatment as described below.

Problem 2: Standard silica gel chromatography fails to separate my product from tin byproducts.
  • Probable Cause: The organotin byproducts have a similar polarity (Rf value) to your target compound, leading to co-elution.

  • Causality: The non-polar tert-butyl groups dominate the interaction of the tin byproducts with the silica surface, making them behave like other lipophilic molecules.

  • Solution: Employ Base-Treated Silica Gel

    • Mechanism: Mixing silica gel with a base like potassium carbonate (K₂CO₃) creates a modified stationary phase. Any residual acidic tin species (like tBu₂SnCl₂) or tin oxides, which are Lewis acidic, will interact strongly with the basic sites on the silica and be irreversibly adsorbed, while your neutral or less Lewis acidic product elutes freely[2][3].

    • Protocol: See "Protocol 1: Preparation and Use of Base-Treated (K₂CO₃) Silica Gel" for detailed instructions. This method has been shown to reduce tin levels to below 30 ppm[3].

cluster_0 Troubleshooting Workflow: Co-elution on Silica Start Crude Product with Tin Contamination StdChrom Standard Silica Gel Chromatography Start->StdChrom CheckPurity Analyze Fractions (TLC, NMR) StdChrom->CheckPurity Success Pure Product (Tin-Free) CheckPurity->Success Separation Achieved Failure Product Still Contaminated CheckPurity->Failure Co-elution Occurs PrepBaseSilica Prepare 10% w/w K₂CO₃/Silica Gel Failure->PrepBaseSilica BaseChrom Chromatography on Base-Treated Silica PrepBaseSilica->BaseChrom BaseChrom->Success

Caption: Decision workflow for chromatographic purification.

Problem 3: My product is still contaminated with tin after a standard aqueous workup.
  • Probable Cause: The organotin species are not partitioning effectively into the aqueous layer due to their high lipophilicity.

  • Causality: Simple water or brine washes are insufficient to extract non-polar compounds like di-tert-butyltin oxide from an organic solvent. A chemical transformation is required.

  • Solution: Aqueous Potassium Fluoride (KF) Wash

    • Mechanism: The high affinity of tin for fluoride drives the formation of di-tert-butyldifluorostannane (tBu₂SnF₂). This species is a highly insoluble solid that precipitates from the organic phase, allowing for its physical removal by filtration[2].

    • Protocol: See "Protocol 2: Aqueous Potassium Fluoride (KF) Wash for Organotin Removal" for a step-by-step guide.

cluster_1 Byproduct Formation and Removal Mechanism Catalyst tBu₂SnCl₂ (Catalyst, Soluble) Hydrolysis {H₂O} Oxide (tBu₂SnO)₃ (Byproduct, Sparingly Soluble) Catalyst->Oxide Hydrolysis KF {Aqueous KF} Fluoride tBu₂SnF₂ (s) (Insoluble Precipitate) Oxide->Fluoride Fluoride Wash

Caption: Hydrolysis of the catalyst and its conversion.

Detailed Experimental Protocols
Protocol 1: Preparation and Use of Base-Treated (K₂CO₃) Silica Gel

This protocol describes how to prepare and use potassium carbonate-impregnated silica gel for the effective removal of organotin residues during column chromatography[2][3].

Materials:

  • Standard silica gel (for flash chromatography)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Crude reaction mixture containing organotin byproducts

  • Appropriate eluent system

Procedure:

  • Preparation of the Stationary Phase: In a round-bottom flask, thoroughly mix 90g of silica gel with 10g of finely powdered, anhydrous K₂CO₃ (to create a 10% w/w mixture).

  • Column Packing (Dry Pack Method):

    • Add the K₂CO₃/silica gel mixture directly to the chromatography column.

    • Gently tap the column to ensure even packing.

    • Carefully add the eluent to the top of the column, applying pressure to wet and settle the stationary phase.

  • Sample Loading:

    • Concentrate the crude reaction mixture onto a small amount of standard silica gel.

    • Carefully load the dry sample onto the top of the packed column.

  • Elution:

    • Elute the column with the predetermined solvent system.

    • The organotin byproducts will remain strongly adsorbed at the top of the column.

    • Collect and analyze fractions for the desired product.

Protocol 2: Aqueous Potassium Fluoride (KF) Wash for Organotin Removal

This procedure uses a saturated aqueous solution of potassium fluoride to precipitate organotin species from an organic solution[2].

Materials:

  • Crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM)

  • Saturated aqueous solution of potassium fluoride (KF)

  • Diatomaceous earth (Celite®)

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Dilution: Dilute the crude reaction mixture with a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous KF solution (use a volume equal to about 1/3 of the organic phase).

  • Agitation & Observation: Shake the funnel gently. A fine white precipitate (tBu₂SnF₂) should form.

  • Separation: Allow the layers to separate. The precipitate may accumulate at the interface. Separate the organic layer, carefully leaving the bulk of the precipitate and the aqueous layer behind.

  • Filtration: Filter the separated organic layer through a pad of Celite® to remove any remaining suspended precipitate.

  • Final Washes: Wash the organic layer with brine to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Table 1: Comparison of Organotin Removal Techniques
MethodPrincipleTypical EfficiencyProsCons
Filtration through Celite® Physical removal of precipitated tin oxideVariable; removes insoluble bulkSimple, fast, good first stepIneffective for soluble tin species
Aqueous KF Wash Chemical conversion to insoluble tBu₂SnF₂Good to ExcellentHighly effective, removes most tinRequires handling of fluoride solutions
Standard Silica Chromatography Differential adsorption based on polarityPoor to ModerateWidely availableOften results in co-elution[2]
Base-Treated (K₂CO₃) Silica Strong adsorption of Lewis acidic tinExcellent (>99% removal)Can reduce tin to ppm levels[3]Requires preparation of special silica
Safety, Handling, and Waste Disposal

CAUTION: Organotin compounds are toxic and should be handled with extreme care in a well-ventilated chemical fume hood.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Handling: Avoid inhalation of dust or vapors and prevent skin contact.

  • Waste Disposal: Collect all tin-containing waste, including filtered solids, contaminated Celite®, and aqueous washes, in a dedicated, clearly labeled hazardous waste container.

  • Glassware Decontamination: Glassware that has been in contact with organotin compounds should be soaked in a basic bleach solution overnight. This oxidizes the tin residues to less harmful inorganic tin oxides before standard cleaning procedures are applied[2].

References
  • Vertex AI Search Result[10] : Efficient dibutyltin (DBT) elimination by the microscopic fungus Metarhizium robertsii under conditions of intensive aeration and ascorbic acid supplementation - PMC. (2017, March 27).

  • Vertex AI Search Result[4] : (PDF) Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry - ResearchGate. (2015, November 23).

  • Vertex AI Search Result[2] : Technical Support Center: Removal of Tin Residues from Reaction Products - Benchchem.

  • Vertex AI Search Result[5] : List of organotin compounds with their retention times and the ion... - ResearchGate.

  • Vertex AI Search Result[9] : Tributyltin hydride (Tributylstannane) / Organotin hydrides - Organic Chemistry Portal.

  • Vertex AI Search Result[11] : Sterically hindered organotin compounds. Part 3. The reaction between di-tert-butyltin oxide and organoboronic acids - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

  • Vertex AI Search Result[12] : Workup for removing tin byproducts ? | ResearchGate. (2017, June 20).

  • Vertex AI Search Result[1] : introduction to organotin chemistry - and applications - Gelest, Inc.

  • Vertex AI Search Result[13] : Organotin mixtures reveal interactions that modulate adipogenic differentiation in 3T3-L1 preadipocytes - PMC. (2023, May 4).

  • Vertex AI Search Result[7] : Guidelines on Monitoring Mechanism for API residue The prayer was that pharmaceutical units at Barotiwala and Nalagarh are not c.

  • Vertex AI Search Result[8] : Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed. (2006, December 22).

  • Vertex AI Search Result[6] : Determination of three organotin pesticide residues in apples and cabbages by gas chromatography-electron impact / positive chemical ionization mass spectrometry - ResearchGate.

  • Vertex AI Search Result[3] : Organotin reagents in synthesis : efficient syntheses of Z-stilbenes, phenanthrenes, helicenes and azahelicenes - ePrints Soton - University of Southampton. (2022, July 5).

Sources

Reference Data & Comparative Studies

Validation

Di-tert-butyldichlorostannane vs dibutyltin dichloride in catalytic efficiency

An In-Depth Guide to Organotin Catalysts: Di-tert-butyldichlorostannane vs. Dibutyltin Dichloride A Comparative Analysis of Steric Effects on Catalytic Efficiency Prepared by a Senior Application Scientist Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Organotin Catalysts: Di-tert-butyldichlorostannane vs. Dibutyltin Dichloride

A Comparative Analysis of Steric Effects on Catalytic Efficiency

Prepared by a Senior Application Scientist

Executive Summary

Organotin (IV) compounds are workhorse catalysts in industrial chemistry, prized for their efficacy in promoting reactions such as esterification, polyurethane formation, and silicone curing. The choice of alkyl substituents on the tin center is a critical design parameter that profoundly influences catalytic activity. This guide provides a detailed comparison between two such catalysts: the industry-standard Dibutyltin Dichloride (DBTC) and the sterically-hindered Di-tert-butyldichlorostannane.

While DBTC is a well-characterized, highly active catalyst, direct comparative data for its di-tert-butyl analogue is sparse in public literature. Therefore, this guide establishes the performance benchmark of DBTC with existing experimental data and extrapolates the expected catalytic behavior of Di-tert-butyldichlorostannane based on fundamental principles of steric hindrance and Lewis acidity. We will demonstrate that while the bulky tert-butyl groups are predicted to reduce overall reaction rates compared to the linear butyl groups, they may offer significant advantages in reaction selectivity. This guide provides researchers and process chemists with the foundational knowledge and a detailed experimental protocol to effectively evaluate and select the optimal catalyst for their specific application.

Introduction: The Subtle Power of Structure

Dibutyltin dichloride (DBTC) and Di-tert-butyldichlorostannane share the same empirical formula (C₈H₁₈Cl₂Sn) and a central dichlorostannane core. Their profound difference lies in the topology of the butyl groups attached to the tin atom.[1][2]

  • Dibutyltin Dichloride (DBTC): Features two linear n-butyl chains. This configuration provides a balance of electron-donating character and modest steric shielding of the tin center.

  • Di-tert-butyldichlorostannane: Features two bulky tert-butyl groups, where the carbon atom bonded to the tin is tertiary. This creates significant steric congestion around the catalytically active tin center.

This seemingly minor structural change is the primary determinant of their differing catalytic profiles.

G cluster_0 Dibutyltin Dichloride (DBTC) cluster_1 Di-tert-butyldichlorostannane a b Sn c Cl b->c d Cl b->d e CH₂ b->e i CH₂ b->i f CH₂ e->f g CH₂ f->g h CH₃ g->h j CH₂ i->j k CH₂ j->k l CH₃ k->l a2 b2 Sn c2 Cl b2->c2 d2 Cl b2->d2 e2 C b2->e2 i2 C b2->i2 f2 CH₃ e2->f2 g2 CH₃ e2->g2 h2 CH₃ e2->h2 j2 CH₃ i2->j2 k2 CH₃ i2->k2 l2 CH₃ i2->l2

Figure 1. Structural comparison highlighting the linear n-butyl groups of DBTC versus the bulky tert-butyl groups of Di-tert-butyldichlorostannane.

The Role of Steric Hindrance in Catalysis

The catalytic activity of organotin (IV) halides is primarily derived from the Lewis acidic nature of the tin atom. The tin center can coordinate with electron-rich atoms (like the oxygen of a carbonyl group), activating the substrate for nucleophilic attack.[3][4] The size and shape of the alkyl groups directly modulate this fundamental interaction in two ways:

  • Accessibility of the Catalytic Center: The tert-butyl groups are significantly larger than the n-butyl groups, creating a "cone" of steric hindrance that can physically block or slow the approach of substrate molecules to the tin atom.[5] This effect is expected to be the dominant factor influencing catalytic efficiency.

  • Lewis Acidity Modulation: Alkyl groups are electron-donating. While both butyl isomers have an inductive effect, the greater steric strain in the di-tert-butyl compound may subtly alter the electronic environment at the tin center, potentially impacting its Lewis acidity.[6]

Therefore, a central hypothesis emerges: Di-tert-butyldichlorostannane will likely act as a slower, but potentially more selective, catalyst than Dibutyltin Dichloride.

The Established Benchmark: Catalytic Performance of Dibutyltin Dichloride (DBTC)

DBTC is a known and effective catalyst for a range of condensation reactions. Its performance is well-documented, making it an excellent benchmark.

Application in Esterification

DBTC is an efficient catalyst for the esterification of carboxylic acids with alcohols.[7] It functions by coordinating to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

G Catalyst DBTC (Bu₂SnCl₂) Intermediate Activated Complex [Bu₂SnCl₂(O=C(OH)R)] Catalyst->Intermediate Coordination Acid R-COOH (Carboxylic Acid) Acid->Intermediate Alcohol R'-OH (Alcohol) Product R-COOR' (Ester) Alcohol->Product Intermediate->Product Nucleophilic Attack Water H₂O Product->Water + Regen_Catalyst DBTC (Bu₂SnCl₂) Product->Regen_Catalyst Catalyst Regeneration

Figure 2. Simplified catalytic cycle for DBTC-mediated esterification.

A study on the esterification of glycerol with oleic acid demonstrated the catalytic activity of various organotin compounds. While butyltin trichloride was found to be the most active in that specific study, DBTC still showed significant catalytic effect compared to the uncatalyzed reaction.[7] The general reactivity order often places more Lewis acidic species (with more electron-withdrawing groups) as more active.[7]

Application in Polyurethane Formation & Silicone Curing

In polyurethane chemistry, organotin catalysts accelerate the reaction between an isocyanate (-NCO) and a polyol (-OH).[8][9] Similarly, in the condensation curing of RTV silicones, they catalyze the reaction between silanol (-SiOH) groups and crosslinkers.[10][11] In these applications, related compounds like dibutyltin dilaurate (DBTDL) are more common, but DBTC functions via a similar Lewis acid mechanism and is a known polymerization catalyst.[1][12] The key performance metric is often the "gel time" or "cure time," which is significantly reduced by the addition of the catalyst.[8]

Table 1: Summary of Known Catalytic Performance for Dibutyltin Dichloride (DBTC)

ApplicationReaction TypeKey Performance MetricsObservations & References
Esterification Carboxylic Acid + AlcoholReaction Conversion, YieldEffective catalyst, though activity can be lower than more Lewis-acidic analogues like BuSnCl₃.[7]
Polymerization Isocyanate + PolyolGel Time, Cure RateKnown to catalyze urethane formation.[9][12]
Silicone Curing Silanol CondensationTack-Free Time, Full Cure TimeOrganotin compounds are standard catalysts for RTV silicones.[10][13]

Predicted Performance Profile: Di-tert-butyldichlorostannane

Based on the principles of steric hindrance, we can construct a predictive performance profile for Di-tert-butyldichlorostannane relative to the DBTC benchmark.

  • Catalytic Activity: The overwhelming steric bulk of the tert-butyl groups is expected to significantly lower the rate of catalyst-substrate complex formation.[14] This will likely translate to slower reaction rates across all major applications (esterification, polymerization) when compared to DBTC under identical conditions. The activation energy for the reaction will be higher due to steric repulsion.

  • Substrate Selectivity: This is where Di-tert-butyldichlorostannane may offer a distinct advantage. The steric hindrance that slows down the reaction with small, unhindered substrates could almost completely prevent reaction with bulkier substrates . This could enable:

    • Selective Esterification: Preferential reaction with a primary alcohol in the presence of a secondary or tertiary alcohol.

    • Chemoselectivity: Catalyzing a reaction at a less sterically hindered site within a complex multifunctional molecule.

  • Stability: The bulky groups may also provide enhanced kinetic stability to the catalyst itself, potentially leading to a longer catalyst lifetime in certain reaction media, although this is speculative.

Table 2: Head-to-Head Performance Comparison (Known & Predicted)

Performance MetricDibutyltin Dichloride (DBTC)Di-tert-butyldichlorostannane (Predicted)Rationale for Prediction
General Activity High / BenchmarkLow to Moderate Significant steric hindrance from tert-butyl groups impedes substrate access to the Sn center.[5][14]
Reaction Rate FastSlower Higher activation energy due to steric repulsion between catalyst and substrate.
Selectivity ModeratePotentially High Steric bulk can create a "binding pocket" that favors smaller or less-hindered substrates.
Ideal Use Case General-purpose, high-throughput catalysis where speed is critical.High-value synthesis where selectivity between similar functional groups is required.The trade-off between speed and precision.

Experimental Protocol: A Framework for Direct Comparison

To validate the predicted performance and provide actionable data for catalyst selection, the following experimental workflow is proposed. This protocol describes a direct comparison for the esterification of 1-butanol with acetic acid, a simple and well-understood model system.

Figure 3. Proposed experimental workflow for comparing catalyst efficiency.

Step-by-Step Methodology

Objective: To quantify and compare the catalytic efficiency of Dibutyltin Dichloride and Di-tert-butyldichlorostannane in a model esterification reaction.

Materials:

  • Dibutyltin Dichloride (DBTC)

  • Di-tert-butyldichlorostannane

  • Glacial Acetic Acid

  • 1-Butanol

  • Anhydrous Toluene (solvent)

  • Dodecane (internal standard for GC)

  • Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Gas Chromatograph with FID detector

Procedure:

  • Catalyst Preparation: Prepare 0.1 M stock solutions of both DBTC and Di-tert-butyldichlorostannane in anhydrous toluene.

  • Reaction Setup:

    • In a 100 mL three-necked flask equipped with a reflux condenser, thermometer, and nitrogen inlet, add acetic acid (6.01 g, 0.1 mol) and 1-butanol (7.41 g, 0.1 mol).

    • Add 50 mL of anhydrous toluene.

    • Begin stirring and heat the mixture to 80°C under a gentle nitrogen flow.

  • Reaction Initiation:

    • Once the temperature is stable, inject 1 mL of the 0.1 M catalyst stock solution (0.001 mol, 1 mol% catalyst loading). This is Time = 0.

    • Immediately withdraw a ~0.2 mL sample and quench it in a GC vial containing 1 mL of chilled diethyl ether spiked with a known concentration of dodecane internal standard.

  • Monitoring the Reaction:

    • Withdraw samples at regular intervals (e.g., 15, 30, 60, 90, 120, and 240 minutes), quenching each sample immediately as described above.

  • Analysis:

    • Analyze all quenched samples by Gas Chromatography (GC).

    • Calculate the concentration of the product, butyl acetate, relative to the internal standard.

    • Convert concentration to percent conversion of the limiting reagent (acetic acid).

  • Comparison:

    • Run an identical parallel reaction using the other catalyst. A third, uncatalyzed reaction should be run as a control.

    • Plot percent conversion versus time for both catalysts and the control. The slope of these curves represents the reaction rate, providing a direct quantitative comparison of catalytic efficiency.

Conclusion and Recommendations

The choice between Dibutyltin Dichloride and Di-tert-butyldichlorostannane represents a classic chemical trade-off between reaction rate and selectivity.

  • Dibutyltin Dichloride (DBTC) remains the catalyst of choice for general-purpose applications where high conversion and rapid reaction times are the primary objectives. Its relatively unhindered catalytic center ensures high activity with a broad range of substrates.

  • Di-tert-butyldichlorostannane , while predicted to be a less active catalyst, holds significant potential for specialized applications. Researchers working on complex molecules with multiple potential reaction sites should consider this catalyst when chemoselectivity is paramount. Its steric bulk acts as a "molecular shield," potentially allowing for reactions at less-hindered positions that would be impossible to achieve with smaller, more aggressive catalysts.

Ultimately, the optimal catalyst can only be determined empirically. The provided protocol offers a robust framework for making an informed, data-driven decision tailored to the specific demands of your chemical system.

References

  • Parks, B. (n.d.).
  • Gama, N., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective.
  • Furtak, P., et al. (n.d.).
  • Rueda-Larraz, M., et al. (2018). Effect of an organotin catalyst on the physicochemical properties and biocompatibility of castor oil-based polyurethane/cellulose composites.
  • PubChem. (n.d.). Dibutyltin dichloride.
  • King Industries, Inc. (2011).
  • ResearchGate. (n.d.). Investigation of Sn(IV)
  • Exner, O., & Cibulka, R. (n.d.). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Marton, A., et al. (n.d.). Group 4 organometallic reagents. Part 6. The organotin-mediated monofunctionalization of diols: an insight into the selective monoesterification with acyl chlorides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Martin, S. F., & Dodge, J. A. (1991). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols.
  • Tran, V. H., Nguyen, A. T., & Kim, H.-K. (2023). Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions. Organic Chemistry Portal.
  • Google Patents. (2005).
  • Garima, G., et al. (2025). Organotin(IV) Compounds as Catalysts for the Solvent-Free Synthesis of Naphthofurans.
  • Delgado, R., et al. (n.d.). Structural and thermodynamic study of the effect of sterically hindering alkyl groups on complex stability. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Gelest, Inc. (n.d.).
  • Unnamed Author. (2025). The impact of dibutyltin diacetate on the curing speed of silicone elastomers.
  • Broderick, C., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC.
  • Neises, B., & Steglich, W. (n.d.).
  • Clark, J. (n.d.).
  • Wikipedia. (n.d.). RTV silicone.
  • ResearchGate. (n.d.). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers.
  • Ashenhurst, J. (2022).
  • BenchChem. (n.d.). A Comparative Guide to Organotin Catalysts: Bis(dodecylthio)dimethylstannane vs.
  • Boussalah, N., et al. (2023). New Catalysts Based on Carboxylate Sn(IV) Complexes Used in the Oxidation Reaction of 3,5-Di-tert-butylcatechol to 3,5-Di-tert-butyl-o-benzoquinone. Preprints.org.
  • Amine C
  • PubChem. (n.d.). Di-tert-butyldichlorostannane.
  • Cima, F., et al. (2011). Tributyltin (TBT) and dibutyltin (DBT) differently inhibit the mitochondrial Mg-ATPase activity in mussel digestive gland. PubMed.
  • Google Patents. (n.d.).
  • SIMTEC. (2021). Curing Speeds in Silicone Rubber.

Sources

Comparative

A Comparative Guide to the Purity Validation of Di-tert-butyldichlorostannane via Multinuclear NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the synthesis and application of organometallic compounds, particularly in catalysis and pharmaceutical development, the purity of reagents is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and application of organometallic compounds, particularly in catalysis and pharmaceutical development, the purity of reagents is paramount. Di-tert-butyldichlorostannane, a key building block in organic synthesis, is no exception. Even trace impurities can significantly alter reaction outcomes, lead to undesirable byproducts, and compromise the integrity of downstream applications. This guide provides an in-depth technical comparison of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for the validation of di-tert-butyldichlorostannane purity, supported by experimental rationale and protocols.

The Imperative of Purity in Organotin Chemistry

Di-tert-butyldichlorostannane is frequently synthesized via the alkylation of tin tetrachloride with a tert-butyl Grignard reagent. This route, while effective, can lead to a mixture of products, including mono-, di-, tri-, and tetra-alkylated tin species. The most common impurities are therefore tert-butyltin trichloride, tri-tert-butyltin chloride, and tetra-tert-butyltin. The presence of these closely related organotin compounds can be difficult to discern using traditional methods, necessitating a highly specific and quantitative analytical approach.

Multinuclear NMR Spectroscopy: A Definitive Approach to Purity Assessment

NMR spectroscopy stands as a powerful, non-destructive technique for the structural elucidation and quantification of chemical compounds.[1] For organotin compounds like di-tert-butyldichlorostannane, a multinuclear approach employing ¹H, ¹³C, and ¹¹⁹Sn NMR provides a comprehensive and unambiguous assessment of purity.

The Power of Three Nuclei: ¹H, ¹³C, and ¹¹⁹Sn
  • ¹H NMR: Proton NMR offers a rapid and sensitive method for initial assessment. The tert-butyl protons of di-tert-butyldichlorostannane and its potential impurities will exhibit distinct chemical shifts and, importantly, satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). The integration of these signals provides a direct measure of the relative amounts of each species.

  • ¹³C NMR: Carbon NMR provides complementary structural information. The chemical shifts of the quaternary and methyl carbons of the tert-butyl groups are sensitive to the number of chloro and alkyl substituents on the tin atom.

  • ¹¹⁹Sn NMR: As the most sensitive and abundant NMR-active tin isotope, ¹¹⁹Sn NMR is particularly diagnostic.[2] The chemical shift of the tin nucleus is highly dependent on its coordination environment and the nature of the substituents.[3][4] This makes it an excellent tool for differentiating between the target compound and its alkylated or chlorinated analogues.

Experimental Protocol: Purity Validation by Multinuclear NMR

Objective: To determine the purity of a di-tert-butyldichlorostannane sample and identify potential organotin impurities.

Materials:

  • Di-tert-butyldichlorostannane sample

  • Deuterated chloroform (CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • High-resolution NMR spectrometer equipped for ¹H, ¹³C, and ¹¹⁹Sn detection

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the di-tert-butyldichlorostannane sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial. The use of an internal standard of known purity allows for quantitative analysis (qNMR).[5][6]

    • Dissolve the mixture in approximately 0.6 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure accurate integration.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹¹⁹Sn NMR spectrum. Tetramethyltin (TMSn) is the standard reference for ¹¹⁹Sn NMR (δ = 0 ppm).

Data Analysis and Interpretation:

The purity of the di-tert-butyldichlorostannane can be calculated from the ¹H NMR spectrum using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • Purity_standard = Purity of the internal standard

The ¹³C and ¹¹⁹Sn NMR spectra are used to confirm the identity of the main component and any impurities by comparing the observed chemical shifts to known values.

Visualizing the Workflow

Sources

Validation

Benchmarking di-tert-butyldichlorostannane against other organotin catalysts

A Comparative Guide against Standard Organotin Reagents for Advanced Synthesis For researchers and drug development professionals working in carbohydrate chemistry, RNA solid-phase synthesis, and complex polyol functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide against Standard Organotin Reagents for Advanced Synthesis

For researchers and drug development professionals working in carbohydrate chemistry, RNA solid-phase synthesis, and complex polyol functionalization, achieving precise regioselectivity is a persistent bottleneck. While standard organotin reagents like dibutyltin dichloride ( nBu2​SnCl2​ ) are ubiquitous for diol activation, they frequently fail to provide the necessary steric discrimination in highly congested molecular architectures.

This guide benchmarks di-tert-butyldichlorostannane ( tBu2​SnCl2​ )[1] against its less hindered counterparts, detailing the mechanistic causality behind its superior performance, quantitative comparisons, and field-validated experimental protocols.

Mechanistic Causality: The Steric Advantage of the tert-Butyl Ligand

The utility of organotin dichlorides in regioselective synthesis relies on their ability to react with vicinal diols to form a cyclic stannylene acetal intermediate . This intermediate activates the oxygen atoms toward electrophilic attack (e.g., alkylation, silylation, or acylation).

The Problem with Linear Alkyls: When using standard nBu2​SnCl2​ , the linear n-butyl chains provide only moderate steric shielding. Consequently, incoming electrophiles can attack either the 2'-OH or 3'-OH with relatively low discrimination, often resulting in tedious chromatographic separations and poor yields of the desired isomer[2].

The tert-Butyl Solution: Replacing the linear chains with massive, branched tert-butyl groups fundamentally alters the transition state geometry. In the tBu2​Sn -acetal, the bulky ligands project deep into the spatial environment of the diol. This creates a highly restrictive "steric control zone." The more sterically hindered oxygen atom is completely blocked by the tBu groups, directing the incoming electrophile exclusively to the less hindered oxygen.

The Kinetic Penalty: This thermodynamic and steric advantage comes with a built-in kinetic penalty. The immense steric bulk that prevents unwanted side reactions also raises the activation energy for the desired reaction. Therefore, tBu2​SnCl2​ -catalyzed reactions are inherently slower and often require elevated temperatures (50–80 °C) to reach completion[3],[2].

Pathway A Vicinal Diol (e.g., Ribonucleoside) B tBu₂SnCl₂ + DIPEA (In Situ Activation) A->B Base-promoted HCl scavenging C Cyclic Stannylene Acetal Intermediate B->C -2 HCl D Electrophilic Attack (Sterically Directed) C->D tBu groups shield hindered oxygen E Highly Regioselective Product (>10:1) D->E Regiocontrol

Fig 1: Mechanistic pathway of diol activation and regioselective functionalization via tBu2SnCl2.

Quantitative Benchmarking: Organotin Catalysts

To objectively select the correct catalyst, one must weigh the required regioselectivity against reaction rate and lipophilicity. The table below summarizes the performance of three primary organotin dichlorides.

Catalyst / ReagentAlkyl Ligand Steric ProfileTypical Regioselectivity (e.g., 2'-OH vs 3'-OH)Relative Reaction RatePrimary Application
Dimethyltin Dichloride ( Me2​SnCl2​ )MinimalLow (< 2:1)Very FastPolyurethane catalysis, basic esterifications.
Dibutyltin Dichloride ( nBu2​SnCl2​ )Moderate (Linear)Moderate (~ 3:1 to 5:1)FastGeneral diol activation, transesterification[2].
Di-tert-butyldichlorostannane ( tBu2​SnCl2​ )Extremely High (Branched)Excellent (> 10:1)Slow (Requires heating)Complex nucleoside/carbohydrate functionalization[4].

Note on Toxicity: While dibutyltin compounds exhibit higher larvicidal and cytotoxic activity due to an optimal lipophilicity profile[5], di-tert-butyltin compounds are generally less cytotoxic. However, strict organometallic handling protocols remain mandatory.

Workflow Advantage: In Situ Activation vs. Oxide Precursors

Historically, chemists utilized di-tert-butyltin oxide ( tBu2​SnO ) for these reactions. However, organotin oxides are polymeric/oligomeric and highly insoluble, requiring harsh azeotropic reflux (Dean-Stark conditions) to force the formation of the stannylene acetal by removing water.

The Modern Approach: Utilizing tBu2​SnCl2​ in combination with a non-nucleophilic base (like N,N-Diisopropylethylamine, DIPEA) allows for the in situ generation of the stannylene acetal at room temperature[3]. The irreversible scavenging of HCl by the amine base drives the equilibrium forward smoothly, avoiding heterogeneous reaction mixtures and thermal degradation of sensitive substrates[4].

Validated Experimental Protocol: In Situ Stannylene Acetal Formation

This self-validating protocol details the regioselective protection of a ribonucleoside (e.g., tomylation of guanosine) using tBu2​SnCl2​ .

Reagents Required:

  • Ribonucleoside (1.0 eq)

  • Di-tert-butyldichlorostannane (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.5 eq)

  • Electrophile (e.g., TOM-Cl, 1.3 eq)

  • Anhydrous 1,2-Dichloroethane (1,2-DCE)

Step-by-Step Methodology:

  • Solubilization: Dissolve the ribonucleoside in anhydrous 1,2-DCE under an inert argon atmosphere.

    • Causality: Strict anhydrous conditions prevent the premature hydrolysis of the tBu2​SnCl2​ reagent into unreactive tin oxides.

  • Acetal Formation: Add DIPEA to the solution, followed immediately by tBu2​SnCl2​ . Stir the mixture at ambient temperature (25 °C) for 1–2 hours.

    • Causality: DIPEA acts as an HCl scavenger. By removing the acidic byproduct, the reaction equilibrium is forcefully shifted toward the quantitative formation of the cyclic stannylene acetal[4].

  • Self-Validating Checkpoint: Before proceeding, analyze an aliquot via TLC (DCM/MeOH). The highly polar free diol spot should be completely consumed, replaced by a less polar intermediate spot. This confirms the system is fully primed for electrophilic attack.

  • Electrophilic Attack: Inject the electrophile (TOM-Cl) into the reaction mixture. Heat the vessel to 50–80 °C and stir for 2–6 hours.

    • Causality: The immense steric shielding of the tert-butyl groups creates a high kinetic barrier. Thermal energy is required to push the electrophile through the narrow unhindered trajectory to the target oxygen[3].

  • Quench and Workup: Cool the reaction to room temperature, dilute with dichloromethane (DCM), and wash with saturated aqueous NaHCO3​ .

    • Causality: The mild basic wash neutralizes any residual electrophile and aids in partitioning the cleaved tin byproducts into the organic waste stream, preventing product occlusion during subsequent silica gel chromatography.

Workflow S1 Step 1: Solubilization Dissolve diol in anhydrous 1,2-DCE S2 Step 2: Reagent Addition Add tBu₂SnCl₂ (1.1 eq) & DIPEA (3.5 eq) S1->S2 S3 Step 3: Acetal Formation Stir at 25°C for 1-2 hours S2->S3 S4 Step 4: Electrophile Addition Add alkyl/silyl halide & heat to 50-80°C S3->S4 S5 Step 5: Quench & Workup Dilute with DCM, wash with aq. NaHCO₃ S4->S5

Fig 2: Step-by-step experimental workflow for in situ stannylene acetal formation and alkylation.

Sources

Comparative

Structural comparison of di-tert-butyldichlorostannane and di-tert-butyltin oxide

An in-depth structural and functional comparison between di-tert-butyldichlorostannane ( tBu2​SnCl2​ ) and di-tert-butyltin oxide ( tBu2​SnO ) reveals a fascinating study in steric engineering. For researchers and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and functional comparison between di-tert-butyldichlorostannane ( tBu2​SnCl2​ ) and di-tert-butyltin oxide ( tBu2​SnO ) reveals a fascinating study in steric engineering. For researchers and drug development professionals, understanding the supramolecular assembly of these organotin compounds is critical. The macroscopic properties of these reagents—such as solubility, catalytic homogeneity, and reactivity—are directly dictated by the steric bulk of the tert-butyl groups shielding the central tin atom.

This guide objectively compares the structural motifs of these two compounds, explains the causality behind their physical states, and provides validated experimental protocols for their application.

Mechanistic Structural Comparison: The Role of Steric Shielding

The fundamental difference between standard dialkyltin compounds (e.g., dimethyltin or di-n-butyltin) and di-tert-butyltin derivatives lies in their ability to undergo intermolecular aggregation. Tin is inherently Lewis acidic and tends to expand its coordination sphere beyond four (typically to five or six) via intermolecular interactions.

Di-tert-butyldichlorostannane ( tBu2​SnCl2​ )

Standard dialkyltin dichlorides (like nBu2​SnCl2​ ) form polymeric or oligomeric arrays in the solid state through hypervalent intermolecular Sn⋅⋅⋅Cl interactions. However, tBu2​SnCl2​ is a strict monomer [1]. The extreme steric demand of the two tert-butyl groups effectively shields the tin center, precluding any intermolecular Sn⋅⋅⋅Cl contacts shorter than 4.60 Å. As a result, the tin atom exists in a distorted tetrahedral geometry, maintaining a strict coordination number of 4[1].

Di-tert-butyltin oxide ( tBu2​SnO )

Standard dialkyltin oxides (like di-n-butyltin oxide, DBTO) exist as highly cross-linked, insoluble polymeric networks via continuous Sn-O-Sn bridges. This insolubility severely limits their utility in homogeneous catalysis. In stark contrast, the steric bulk in tBu2​SnO arrests this polymerization process. Instead of an infinite lattice, it forms a discrete cyclic trimer , (tBu2​SnO)3​ , featuring a nearly planar cyclotristannoxane ring[2]. This trimeric nature renders the compound highly soluble in organic solvents, facilitating homogeneous reaction kinetics[3].

G A Organotin Precursor B Standard Alkyls (e.g., n-Butyl) A->B C Bulky Alkyls (tert-Butyl) A->C D Intermolecular Sn···Cl / Sn-O Interactions Allowed B->D E Steric Shielding Blocks Polymerization C->E F Polymeric Networks (Insoluble / Heterogeneous) D->F G Discrete Molecules (Monomer / Trimer) E->G

Logic flowchart detailing how steric bulk dictates the supramolecular assembly of organotin.

Quantitative Data Presentation

The structural divergence between these two compounds results in distinct physical and chemical profiles, summarized in the table below:

PropertyDi-tert-butyldichlorostannaneDi-tert-butyltin oxide
Formula C8​H18​Cl2​Sn (C8​H18​OSn)3​
Molecular Weight 303.84 g/mol 746.82 g/mol (as trimer)
Solid-State Structure Distorted Monomer[1]Cyclic Trimer[2]
Tin Coordination No. 4 (Tetrahedral)4 (Cyclotristannoxane ring)
Intermolecular Bonds None ( Sn⋅⋅⋅Cl > 4.60 Å)Intramolecular ring Sn-O bonds
Solubility Soluble in chloroform, methanolHighly soluble in organic solvents[3]
Primary Application Precursor for stannyl-substituted compoundsHomogeneous catalyst for transesterification

Experimental Methodologies: Self-Validating Protocols

To leverage the unique structural properties of these compounds, researchers must employ rigorous, self-validating protocols. Below are field-proven methodologies for utilizing and verifying these reagents.

Protocol A: X-Ray Crystallographic Validation of tBu2​SnCl2​ Monomers

Objective: Verify the absence of hypervalent intermolecular interactions before using the reagent in sensitive cross-coupling precursor synthesis.

  • Solvent Crystallization: Dissolve 50 mg of tBu2​SnCl2​ in 2 mL of anhydrous dichloromethane (DCM) under a dry nitrogen atmosphere.

  • Slow Evaporation: Layer the solution carefully with 4 mL of anhydrous hexane. Allow the system to stand undisturbed at 4 °C for 48 hours to yield diffraction-quality monoclinic crystals.

  • Diffraction Analysis: Mount a single crystal on a diffractometer.

  • Data Validation (Causality Check): Analyze the unit cell. A self-validating successful crystallization will yield a structure where the C-Sn-C angle is approximately 133.1° and the Cl-Sn-Cl angle is narrowed, confirming the distorted tetrahedral geometry. Crucially, verify that the shortest intermolecular Sn⋅⋅⋅Cl distance exceeds 4.0 Å, confirming the monomeric state[1].

Protocol B: Homogeneous Catalytic Transesterification using (tBu2​SnO)3​

Objective: Utilize the high solubility of the trimeric oxide to drive homogeneous transesterification, avoiding the heterogeneous kinetics of DBTO.

  • Catalyst Loading: Add 1.0 mol% of (tBu2​SnO)3​ to a round-bottom flask containing the starting ester and an excess of the target alcohol.

  • Homogenization: Stir the mixture at room temperature. Unlike DBTO, which remains as a cloudy suspension, the (tBu2​SnO)3​ will dissolve completely, yielding an optically clear solution. This visual cue is a self-validating indicator of the trimer's solubility[3].

  • Thermal Activation: Reflux the solution for 2–4 hours. The homogeneous nature ensures uniform heat and mass transfer, significantly reducing reaction times compared to polymeric organotin oxides.

  • NMR Monitoring: Track the reaction progress via 119Sn NMR. The trimeric catalyst will exhibit a distinct, sharp resonance, confirming that it has not polymerized out of solution.

G S1 1. Catalyst Selection (tBu2SnO)3 S2 2. Solvent Dissolution (Homogeneous Phase) S1->S2 S3 3. Substrate Addition (Alcohols/Acids) S2->S3 S4 4. NMR Monitoring (119Sn / 1H) S3->S4 S5 5. Product Isolation S4->S5

Step-by-step experimental workflow for homogeneous catalysis utilizing trimeric di-tert-butyltin oxide.

Impact on Drug Development and Synthesis

For drug development professionals, the choice between a polymeric reagent and a discrete monomer/trimer is not trivial.

  • Reproducibility: Polymeric reagents like DBTO react heterogeneously; their surface area and particle size dictate reaction kinetics, leading to batch-to-batch variability in Active Pharmaceutical Ingredient (API) synthesis. By substituting with (tBu2​SnO)3​ , chemists achieve homogeneous, predictable kinetics[3].

  • Selectivity: The extreme steric bulk of the tert-butyl groups in both tBu2​SnCl2​ and (tBu2​SnO)3​ can be leveraged to direct regioselective reactions, such as the selective protection of diols or the synthesis of highly hindered stannyl-substituted disilenes, which are otherwise impossible with less bulky methyl or n-butyl analogues.

References

  • Dakternieks, D., & Jurkschat, K. (1994). Crystal and molecular structures of diisopropyltindichloride and ditertbutyltindichloride. Main Group Metal Chemistry.
  • Haiduc, I. (2006). Organometallic Chemistry: Fundamentals and Applications. Walter de Gruyter.
  • Benchchem. DI-T-Butyltin oxide | 19140-19-3.

Sources

Validation

Assessing the toxicity profile of di-tert-butyldichlorostannane compared to trialkyltin compounds

As organotin compounds continue to be scrutinized in environmental toxicology and drug development, understanding the structural basis of their toxicity is paramount. The degree of alkylation on the tin atom fundamentall...

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Author: BenchChem Technical Support Team. Date: April 2026

As organotin compounds continue to be scrutinized in environmental toxicology and drug development, understanding the structural basis of their toxicity is paramount. The degree of alkylation on the tin atom fundamentally dictates the compound's toxicokinetic behavior, cellular targets, and ultimate hazard profile. This guide provides an objective, data-driven comparison between dialkyltins—specifically di-tert-butyldichlorostannane (DTBDCS)—and trialkyltin compounds, such as tributyltin (TBT).

Mechanistic Divergence: Dialkyltins vs. Trialkyltins

The toxicological divergence between dialkyltins and trialkyltins is driven by the balance between membrane permeability and intracellular target affinity[1].

Trialkyltins (e.g., TBT): Trialkyltins are highly lipophilic, granting them exceptional membrane permeability (permeability pattern: trialkyltin > dialkyltin > monoalkyltin)[1]. This rapid systemic distribution makes them potent neurotoxicants, immunotoxicants, and endocrine disruptors[2]. At the cellular level, TBT induces toxicity primarily through calcium (Ca2+) dysregulation. Depending on the exposure concentration, TBT triggers massive Ca2+ release from the endoplasmic reticulum (ER) via inositol 1,4,5-trisphosphate (IP3) and ryanodine receptors, or through voltage-dependent calcium channels (VDCCs)[3]. This intracellular Ca2+ overload initiates severe ER stress, unfolded protein response (UPR) activation, and subsequent caspase-dependent apoptosis[4],[5].

Dialkyltins (e.g., DTBDCS): Di-tert-butyldichlorostannane (CAS 19429-30-2) is a dialkyltin characterized by acute oral, dermal, and inhalation toxicity, as well as severe corrosive properties that cause skin burns and eye damage[6],[7]. While dialkyltins have lower membrane permeability than trialkyltins, they exhibit significantly higher tissue accumulation (accumulation pattern: dialkyltin > trialkyltin)[1]. This paradoxical accumulation is driven by the strong affinity of the dialkyltin moiety for dithiol (sulfhydryl) groups[1]. In vivo, dialkyltins preferentially accumulate in hepatic mitochondria, binding to these dithiol groups to inhibit mitochondrial respiration[1]. This localized insult results in pronounced hepatotoxicity, bile duct necrosis, and immunotoxicity (thymolytic effects), while exhibiting lower neurotoxic potency compared to trialkyltins[8],[9],[2].

ToxicityPathways TBT Trialkyltins (e.g., TBT) Ca Intracellular Ca2+ Overload (IP3R / Ryanodine / VDCC) TBT->Ca High Permeability DTBDCS Dialkyltins (e.g., DTBDCS) Thiol Dithiol Group Binding (Hepatic Mitochondria) DTBDCS->Thiol High Accumulation ER ER Stress & UPR Activation Ca->ER Mito Mitochondrial Respiration Inhibition Thiol->Mito Apop Caspase-Dependent Apoptosis ER->Apop Necro Hepatobiliary Necrosis / Bile Duct Damage Mito->Necro

Mechanistic divergence in cellular toxicity between Trialkyltins and Dialkyltins.

Quantitative Toxicity Comparison

To contextualize the hazard profiles, the following table synthesizes the distinct pharmacokinetic and toxicological parameters of DTBDCS versus standard trialkyltins.

ParameterDi-tert-butyldichlorostannane (Dialkyltin)Tributyltin Chloride (Trialkyltin)
Primary Target Organs Liver, Bile Duct, Immune System (Thymus)Central Nervous System, Endocrine System, Liver
Primary Cellular Mechanism Dithiol binding, mitochondrial uncouplingCa2+ dysregulation, ER stress, UPR activation
Membrane Permeability ModerateHigh
Tissue Accumulation High (Hepatic preference)Moderate (Systemic distribution)
Acute Hazard Profile Corrosive, severe tissue burns, acute toxicityEndocrine disruption, immunotoxicity, neurotoxicity
Neurotoxic Potency LowHigh

Self-Validating Experimental Methodologies

To objectively assess and compare the toxicity of these organotins in a laboratory setting, we must design assays that target their specific mechanisms of action. The following protocols are engineered as self-validating systems; they not only measure the toxic endpoint but include specific rescue or inhibition steps to prove the underlying causality.

Protocol 1: Hepatotoxicity & Mitochondrial Uncoupling Assay (DTBDCS Focus)

Rationale: Because dialkyltins selectively accumulate in the liver via dithiol binding[1], we utilize HepG2 human liver carcinoma cells to accurately model hepatobiliary toxicity.

  • Cell Culture & Dosing: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Expose to DTBDCS (0.1 - 10 µM) for 24 hours.

  • Mitochondrial Isolation: Isolate the mitochondrial fraction using differential centrifugation to assess localized tin accumulation, validating the dithiol-binding hypothesis.

  • ROS Quantification (DCFDA Assay): Incubate cells with 10 µM DCFDA for 30 minutes. The direct uncoupling of mitochondrial respiration by dialkyltins generates reactive oxygen species (ROS), which oxidizes DCFDA to highly fluorescent DCF.

  • Mechanistic Validation (Self-Correction): Introduce a thiol-donor (e.g., dithiothreitol, DTT) as a competitive rescue agent prior to dosing. If DTT successfully mitigates ROS generation and cell death, it definitively confirms that the toxicity is mediated by dithiol-binding rather than non-specific membrane lysis.

Protocol 2: Neurotoxicity & Calcium Flux Assay (Trialkyltin Focus)

Rationale: Trialkyltins exhibit high membrane permeability and potent neurotoxicity[1],[2]. PC12 pheochromocytoma cells are utilized to capture the Ca2+-dependent apoptotic pathways unique to TBT[3].

  • Cell Culture & Dosing: Seed PC12 cells and expose to TBT (500 nM - 2 µM).

  • Calcium Imaging (Fluo-4 AM): Load cells with 3 µM Fluo-4 AM dye. TBT induces a rapid influx of Ca2+ via VDCCs (at low doses) or ER stores (at high doses)[3]. Monitor fluorescence via live-cell confocal microscopy.

  • ER Stress Marker Analysis: Harvest cells post-exposure and perform Western blotting for UPR markers (e.g., CHOP, GRP78) to link the observed Ca2+ spike to ER stress[4],[5].

  • Mechanistic Validation (Self-Correction): Pre-treat the PC12 cells with ryanodine receptor antagonists (e.g., Dantrolene). A measurable reduction in downstream caspase-3 activation validates that the apoptotic mechanism is strictly Ca2+-induced.

ExpWorkflow Start Compound Dosing (DTBDCS vs TBT) Split1 HepG2 Cells (Hepatotoxicity) Start->Split1 Split2 PC12 Cells (Neurotoxicity) Start->Split2 Assay1 DCFDA Assay (ROS) Split1->Assay1 Assay2 Fluo-4 AM (Ca2+ Flux) Split2->Assay2 Val1 Thiol-Donor Rescue (DTT Validation) Assay1->Val1 Val2 Receptor Antagonism (Dantrolene Validation) Assay2->Val2 End Comparative Toxicity Profile Val1->End Val2->End

Step-by-step in vitro workflow for comparative organotin toxicity profiling.

Conclusion for Drug Development Professionals

When assessing organotins as catalysts, stabilizers, or potential therapeutic intermediates, the distinction between dialkyl and trialkyl species is critical. While trialkyltins pose severe systemic and neurological risks due to high permeability and calcium dysregulation, dialkyltins like DTBDCS present localized, acute hazards. Their propensity to accumulate in the liver via dithiol binding necessitates stringent hepatobiliary monitoring during preclinical safety evaluations. By employing the targeted, self-validating assays outlined above, researchers can accurately map the toxicological boundaries of novel organotin derivatives.

References

  • International Scientific Organization. "An Overview on Toxicity of Tributyltin." iscientific.org.
  • Toxicological Sciences | Oxford Academic. "Concentration Dependence of the Mechanisms of Tributyltin-Induced Apoptosis." oup.com.
  • National Center for Biotechnology Information (NCBI). "HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds." nih.gov.
  • National Center for Biotechnology Information (NCBI). "Biochemical mechanisms of tributyltin chloride-induced cell toxicity in Sertoli cells." nih.gov.
  • Centers for Disease Control and Prevention (CDC). "ORGANOTIN COMPOUNDS." cdc.gov.
  • PubChem. "Di-tert-butyldichlorostannane | C8H18Cl2Sn | CID 88053." nih.gov.
  • NextSDS.
  • National Center for Biotechnology Information (NCBI). "Comparison of hepatotoxicity caused by mono-, di- and tributyltin compounds in mice." nih.gov.
  • National Center for Biotechnology Information (NCBI). "Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals." nih.gov.

Sources

Safety & Regulatory Compliance

Safety

Operational Blueprint: Safe Handling and Disposal of Di-tert-butyldichlorostannane

Introduction For researchers and drug development professionals, organotin reagents are indispensable for complex cross-coupling reactions and advanced synthetic methodologies. However, Di-tert-butyldichlorostannane (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction For researchers and drug development professionals, organotin reagents are indispensable for complex cross-coupling reactions and advanced synthetic methodologies. However, Di-tert-butyldichlorostannane (CAS: 19429-30-2) presents a unique intersection of acute toxicity, severe corrosivity, and environmental persistence. Standard organic waste protocols are insufficient and potentially dangerous when applied to this compound. This guide provides a mechanistic, field-proven framework for the safe decontamination and disposal of Di-tert-butyldichlorostannane, ensuring operational safety and strict regulatory compliance.

Physicochemical & Toxicological Profile

To design a safe disposal protocol, we must first quantify the chemical threat. The following table summarizes the critical properties of Di-tert-butyldichlorostannane that dictate its handling requirements (1)[1].

PropertyValue / ClassificationCausality & Impact on Disposal Strategy
CAS Number 19429-30-2Essential for accurate EPA/RCRA waste manifesting.
Molecular Formula C8H18Cl2SnContains heavy metal (Sn) and halogens (Cl); mandates segregation into halogenated organometallic waste.
Physical State White Powder / SolidHigh risk of aerosolization; requires handling in a certified fume hood or glovebox.
Toxicity Acute Tox. 3 (Oral/Dermal/Inh)Lethal at low doses; necessitates closed-system transfers and strict prohibition of sink disposal (2)[2].
Corrosivity Skin Corr. 1B / Eye Dam. 1Causes severe burns; requires heavy-duty nitrile or neoprene gloves during waste consolidation.
Moisture Sensitivity Highly ReactiveReacts with ambient water to form corrosive HCl gas; precludes the use of aqueous quenching methods.
Mechanistic Rationale: The Danger of Aqueous Quenching

The most common critical error in organotin disposal is the assumption that glassware can be rinsed with water or standard aqueous alcohols.

The Chemical Reality: Di-tert-butyldichlorostannane undergoes rapid hydrolysis upon contact with water. This reaction is highly exothermic and yields two hazardous byproducts:

  • Hydrogen Chloride (HCl) Gas: If an aqueous rinse is sealed in a standard waste carboy, the evolving HCl gas will rapidly pressurize the container, leading to a catastrophic chemical rupture.

  • Insoluble Tin Oxides: Hydrolysis generates polymeric di-tert-butyltin oxides. These species bake onto the interior of Schlenk flasks and syringes, rendering them permanently contaminated and creating a chronic exposure hazard for lab personnel.

To prevent this, all decontamination must be performed using anhydrous, non-polar solvents (such as hexanes or toluene) that dissolve the reagent without initiating hydrolysis (3)[3].

HazardPathway Waste Di-tert-butyldichlorostannane (Active Waste) Water Exposure to Moisture (Aqueous Rinse) Waste->Water Improper Handling HCl Hydrogen Chloride (HCl) Corrosive Gas Generation Water->HCl Hydrolysis Oxide Insoluble Tin Oxides (Equipment Contamination) Water->Oxide Polymerization

Mechanistic hazard pathway of Di-tert-butyldichlorostannane upon exposure to moisture.

Step-by-Step Methodology: Decontamination and Disposal

This self-validating protocol ensures that all Di-tert-butyldichlorostannane residues are safely neutralized, transferred, and manifested without exposing personnel or the environment to toxic byproducts.

Phase 1: Pre-Disposal Preparation

  • Isolate the Workspace: Perform all disposal activities inside a certified chemical fume hood with the sash lowered to the minimum functional height.

  • PPE Verification: Don a chemically resistant lab coat, safety goggles, and double-layered nitrile gloves (or heavy-duty neoprene).

  • Prepare the Waste Receptacle: Ensure a dedicated, clearly labeled "Halogenated Organometallic Waste" container is open and positioned inside the fume hood. Never use a container that previously held aqueous or incompatible reactive waste.

Phase 2: The Triple-Rinse Decontamination Protocol Causality: Toluene and hexanes are highly effective at solubilizing Di-tert-butyldichlorostannane without triggering hydrolysis.

  • Initial Purge: Once the reaction is complete, maintain the empty reaction flask under an inert atmosphere (Argon or Nitrogen) on the Schlenk line.

  • First Rinse (Bulk Removal): Inject 10-15 mL of anhydrous hexane or toluene into the flask. Swirl vigorously to dissolve bulk residues. Transfer this wash directly into the designated organometallic waste container using a dedicated syringe.

    • Validation Check: The first wash will likely appear cloudy or slightly discolored, indicating high concentrations of the solubilized stannane.

  • Second Rinse (Trace Removal): Inject another 10 mL of solvent, ensuring the solvent washes down the interior walls and ground-glass joints. Transfer to the waste container.

  • Third Rinse (Verification): Perform a final 10 mL solvent wash.

    • Validation Check: The solvent must remain completely optically clear. If any turbidity remains, repeat the rinse until absolute clarity is achieved.

Phase 3: Syringe and Needle Decontamination

  • Do not recap needles used for organotin transfer.

  • Draw 5 mL of hexane into the used syringe and expel it directly into the organometallic waste container. Repeat three times.

  • Dispose of the rinsed needle in a rigid, puncture-proof Sharps container. Dispose of the plastic syringe body in a solid hazardous waste bin.

OrganotinDisposal Start Di-tert-butyldichlorostannane Reaction Completion Quench Inert Quenching (Avoid H2O) Start->Quench Transfer under Ar/N2 Rinse Glassware Decontamination (Hexane/Toluene Rinse) Quench->Rinse 3x Solvent Rinse Segregate Segregate into Halogenated Organometallic Waste Rinse->Segregate Collect Washings Label Apply EPA/RCRA Hazardous Waste Label Segregate->Label Incinerate Licensed Contractor High-Temp Incineration Label->Incinerate Final Disposal

Workflow for Di-tert-butyldichlorostannane decontamination and waste segregation.

Regulatory Compliance and Environmental Fate

Organotin compounds are notorious for their extreme toxicity to aquatic ecosystems, acting as potent endocrine disruptors even at parts-per-trillion (ppt) concentrations (4)[4].

Under the Resource Conservation and Recovery Act (RCRA), waste containing Di-tert-butyldichlorostannane must be strictly managed. It cannot be poured down the drain or allowed to evaporate in a fume hood.

  • Storage: Waste must be stored in sealed, chemically compatible containers (e.g., high-density polyethylene or PTFE-lined glass) with secondary containment to prevent accidental spills (5)[5].

  • Labeling: Containers must be explicitly labeled with the chemical name, the primary hazards ("Toxic", "Corrosive"), and the date accumulation began.

  • Final Destruction: The only acceptable method of final disposal is high-temperature incineration by a licensed hazardous waste contractor. Incineration must reach temperatures sufficient to completely mineralize the organic components and capture the resulting inorganic tin oxides and hydrogen chloride in specialized scrubber systems.

References
  • NextSDS. Di-tert-butyldichlorostannane — Chemical Substance Information. Retrieved from2

  • Del Valle Lab. Standard Operating Procedures: Organotin Reagents. Retrieved from 3

  • Thermo Fisher Scientific. SAFETY DATA SHEET: Di-tert-butyldichlorostannane. Retrieved from 1

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Tin and Tin Compounds. Retrieved from 4

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from 5

Sources

Handling

Operational Guide: Safety, Handling, and Disposal of Di-tert-butyldichlorostannane

As an application scientist overseeing advanced organometallic workflows, I emphasize that handling Di-tert-butyldichlorostannane (CAS: 19429-30-2) requires moving beyond basic regulatory compliance. It demands a mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist overseeing advanced organometallic workflows, I emphasize that handling Di-tert-butyldichlorostannane (CAS: 19429-30-2) requires moving beyond basic regulatory compliance. It demands a mechanistic understanding of its reactivity. This compound presents a dual-threat profile: the highly lipophilic tert-butyl groups facilitate rapid dermal and cellular penetration, while the labile tin-chlorine bonds undergo rapid hydrolysis in the presence of ambient moisture to generate corrosive hydrogen chloride (HCl) gas[1].

To ensure laboratory safety and operational integrity, this guide establishes a self-validating system where engineering controls, personal protective equipment (PPE), and chemical logic work in tandem.

Physicochemical & Toxicological Profile

Before designing a handling protocol, we must ground our approach in the compound's quantitative hazard data.

PropertyValueCausality / Operational Impact
CAS Number 19429-30-2Essential identifier for inventory tracking and safety audits[2].
Molecular Formula C 8​ H 18​ Cl 2​ SnHigh lipophilicity dictates rapid dermal absorption and systemic toxicity[2].
Exposure Limits TWA: 0.1 mg/m³, STEL: 0.2 mg/m³Requires strict respiratory and environmental monitoring (measured as Sn)[1].
Hazard Classifications Acute Tox. 3, Skin Corr. 1B, Eye Dam. 1Necessitates Class 5 chemical-resistant PPE; causes severe, irreversible burns[2].
Reactivity Moisture-sensitiveGenerates HCl gas upon contact with water; mandates inert atmosphere handling[3].
Transport UN2928 (Class 6.1, Sub 8, PG II)Toxic solid, corrosive, organic. Dictates strict shipping and disposal logistics[1].

Personal Protective Equipment (PPE) Matrix & Causality

Selecting PPE for Di-tert-butyldichlorostannane is not a generic exercise. The unique combination of an organometallic cation and corrosive halide ligands requires specific barrier materials.

  • Hand Protection (The Primary Barrier): Standard latex or thin nitrile gloves are insufficient. The highly lipophilic tert-butyl ligands facilitate rapid permeation through thin polymeric matrices[4].

    • Requirement: Heavy-duty Neoprene or Butyl rubber gloves (Class 5 or higher, breakthrough time >240 minutes per EN 374)[5].

    • Causality: These elastomers provide a dense, non-polar barrier that resists the organometallic compound while withstanding the corrosive potential of any evolved HCl. Double-gloving is mandatory[4].

  • Eye & Face Protection:

    • Requirement: Chemical safety goggles paired with a minimum 8-inch face shield[6].

    • Causality: The compound causes severe, irreversible eye damage (Eye Dam. 1)[2]. A face shield prevents aerosolized dust or sudden pressure-release splashes (if HCl gas builds up in a sealed container) from contacting facial tissue.

  • Respiratory Protection:

    • Requirement: All operations must occur in a certified chemical fume hood. If exposure limits (0.1 mg/m³) are potentially exceeded, a NIOSH-approved respirator with a particulate filter (P3/N95) and an organic vapor cartridge is required[1].

    • Causality: The solid powder can easily aerosolize during transfer, and the organic vapor cartridge captures any volatilized organotin or HCl byproducts[6].

  • Body Protection: Flame-retardant, chemical-impervious lab coat[6].

Operational Workflow: Handling & Transfer

Because Di-tert-butyldichlorostannane is moisture-sensitive, exposing it to ambient air degrades the reagent, ruins experimental yields, and generates toxic gas[3].

Step-by-Step Methodology: Closed-System Weighing
  • Preparation: Purge a glovebox or Schlenk line with high-purity Argon or Nitrogen. Ensure the ambient humidity in the laboratory is strictly controlled.

  • Vessel Setup: Pre-weigh a dry, inert-gas-flushed Schlenk flask equipped with a high-quality rubber septum.

  • Transfer: Inside the glovebox (or using a continuous argon counter-flow in a fume hood), transfer the required mass of Di-tert-butyldichlorostannane using a static-free, oven-dried spatula[4].

  • Sealing: Seal the flask tightly before removing it from the inert atmosphere to prevent moisture ingress.

  • Solvent Addition: Add anhydrous, degassed solvents via a syringe or cannula transfer directly through the septum[4].

G A 1. Environmental Control Argon/N2 Purge C 3. Closed-System Weighing Moisture-Free Transfer A->C B 2. PPE Verification Class 5 Gloves & Face Shield B->A D 4. Reaction Assembly Anhydrous Solvent Addition C->D E 5. Decontamination Bleach Oxidation of Residues D->E

Operational workflow for moisture-sensitive organotin handling and transfer.

Decontamination and Waste Disposal Plan

Organotin compounds are persistent environmental pollutants and are highly toxic to aquatic ecosystems. Disposal must be rigorously controlled and never introduced into standard municipal waste streams.

Step-by-Step Methodology: Spill Cleanup & Waste Processing
  • Evacuation & Containment: In the event of a powder spill, immediately evacuate non-essential personnel. Do NOT use water , as it will trigger rapid HCl generation[3].

  • Dry Absorption: Cover the spill with a dry, inert absorbent material (e.g., dry sand or specialized organometallic spill powder). Carefully sweep using non-sparking tools to avoid dust generation[1].

  • Chemical Decontamination: For contaminated glassware, soak overnight in a dilute bleach (sodium hypochlorite) solution.

    • Causality: Bleach oxidizes the highly toxic organotin into less harmful, insoluble tin oxides[6]. Follow this with a solvent rinse (e.g., acetone).

  • Liquid Waste Treatment (Adsorption-Flocculation): Aqueous waste streams containing trace organotins should be treated with a mixture of powdered activated carbon (PAC) and organically modified bentonite.

    • Causality: Organotins resist standard aqueous degradation. The lipophilic organotin strongly adsorbs to the hydrophobic activated carbon matrix, allowing the bentonite to flocculate the suspension. This enables the filtration of the toxic payload as a solid[7].

  • Final Disposal: Place all solid waste, contaminated PPE, and filtered flocculant into a sealed, heavy-duty plastic container. Label clearly as "Toxic Organotin Waste - UN2928" and transfer to an approved hazardous waste facility for high-temperature incineration[1],.

G Spill Organotin Waste Generation Solid Solid Waste Contaminated PPE & Sand Spill->Solid Liquid Liquid Waste Aqueous/Organic Streams Spill->Liquid Landfill Hazardous Waste Facility Incineration (UN2928) Solid->Landfill Adsorb Adsorption-Flocculation Activated Carbon + Bentonite Liquid->Adsorb Hydrophobic Adsorption Adsorb->Landfill Flocculant Disposal

Decontamination and disposal logic for solid and liquid organotin waste streams.

References

  • NextSDS. Di-tert-butyldichlorostannane — Chemical Substance Information.2

  • Fisher Scientific. SAFETY DATA SHEET: Di-tert-butyldichlorostannane.1

  • Thermo Fisher Scientific. SAFETY DATA SHEET: Di-tert-butyldichlorostannane.3

  • BenchChem. An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.6

  • BenchChem. Safety and Handling Precautions for Organotin Compounds.4

  • Government of Canada. Code of Practice: Management of Tetrabutyltin.

  • Santa Cruz Biotechnology. Butyltin Trichloride Safety Data.5

  • VLIZ (Vreysen, S., et al.). Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption – flocculation.7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-tert-butyldichlorostannane
Reactant of Route 2
Di-tert-butyldichlorostannane
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